molecular formula C18H25FN6 B1576201 Casein Kinase inhibitor A86

Casein Kinase inhibitor A86

Cat. No.: B1576201
M. Wt: 344.4 g/mol
InChI Key: YSPIHUWHLMNFOV-UHFFFAOYSA-N
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Description

Casein Kinase inhibitor A86 is a useful research compound. Its molecular formula is C18H25FN6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25FN6

Molecular Weight

344.4 g/mol

IUPAC Name

4-N-[4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]-5-fluoropyrimidin-2-yl]cyclohexane-1,4-diamine

InChI

InChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24)

InChI Key

YSPIHUWHLMNFOV-UHFFFAOYSA-N

bioactivity

Gram+ & Gram-,

sequence

AIKLVQSPNGNFAASFVLDGTKWIFKSKYYDSSKGYWVGIYEVWDRK

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Casein Kinase Inhibitor A86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase inhibitor A86 is a potent and orally bioavailable small molecule that has demonstrated significant anti-leukemic activity. This technical guide provides a comprehensive overview of the mechanism of action of A86, focusing on its kinase selectivity, its effects on key signaling pathways, and the cellular responses it elicits. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of signal transduction pathways implicated in cancer. The inhibitor A86 has emerged as a powerful pharmacological tool to probe the functions of CK1α and as a potential therapeutic candidate for diseases such as acute myeloid leukemia (AML). This guide synthesizes the current understanding of A86's mechanism of action, providing a detailed resource for the scientific community.

Kinase Selectivity Profile of A86

A86 is a multi-kinase inhibitor with high potency against Casein Kinase 1α (CK1α) and Cyclin-Dependent Kinases 7 (CDK7) and 9 (CDK9).[1] Its inhibitory activity has been characterized through extensive kinase profiling studies.

Table 1: Inhibitory Activity of A86 against a Panel of Kinases
Kinase TargetMeasurementValue (nM)
CK1αKd0.31
CDK7KdValue not available in search results
CDK9Kd5.4

Kd (Dissociation constant) values were determined by biochemical assays.

Core Mechanism of Action: Dual Targeting of CK1α and Transcriptional Kinases

The primary mechanism of action of A86 involves the dual inhibition of CK1α and the transcriptional kinases CDK7 and CDK9. This multi-targeted approach leads to a synergistic anti-leukemic effect through the modulation of two critical signaling pathways: the p53 tumor suppressor pathway and the Wnt/β-catenin signaling pathway.

Stabilization of p53

Inhibition of CK1α by A86 leads to the stabilization and activation of the p53 tumor suppressor protein.[2] CK1α normally participates in the degradation of p53. By inhibiting CK1α, A86 prevents this degradation, leading to an accumulation of p53 in the cell. Activated p53 can then induce cell cycle arrest and apoptosis, contributing to the anti-cancer effects of A86.

Downregulation of Oncogenic Transcription

A86's inhibition of CDK7 and CDK9, components of the core transcriptional machinery, results in the suppression of key oncogenes.[1] Specifically, A86 treatment leads to a marked reduction in the expression of MYC and MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation; therefore, its downregulation by A86 further contributes to p53 stabilization. The suppression of the potent oncogene MYC is a critical component of A86's anti-proliferative activity.

Modulation of Wnt/β-catenin Signaling

Interestingly, while suppressing oncogenic transcription, A86 has been shown to upregulate the expression of Wnt target genes such as AXIN2 and CCND1 (Cyclin D1). This suggests a complex interplay between the pathways affected by A86. The precise mechanism and consequences of Wnt pathway activation by A86 require further investigation.

Cellular Effects of A86

The combined effects of p53 stabilization, oncogene suppression, and Wnt pathway modulation translate into potent anti-leukemic activity.

  • Induction of Apoptosis: A86 is highly effective at inducing apoptosis in leukemia cells at nanomolar concentrations.

  • Abolishment of Anti-Apoptotic Proteins: Treatment with A86 leads to the downregulation of the anti-apoptotic oncogene MCL1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

p53_stabilization_pathway A86 Casein Kinase inhibitor A86 CK1a CK1α A86->CK1a inhibits MDM2 MDM2 A86->MDM2 downregulates expression p53 p53 CK1a->p53 promotes degradation MDM2->p53 promotes degradation Apoptosis Apoptosis p53->Apoptosis induces

Caption: p53 stabilization pathway induced by A86.

wnt_signaling_pathway A86 Casein Kinase inhibitor A86 CK1a CK1α A86->CK1a inhibits destruction_complex Destruction Complex CK1a->destruction_complex activates beta_catenin β-catenin Wnt_targets Wnt Target Genes (AXIN2, CCND1) beta_catenin->Wnt_targets activates transcription destruction_complex->beta_catenin promotes degradation experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies kinase_profiling Kinase Selectivity Profiling (IC50/Kd) cell_viability Cell Viability Assay (e.g., MTT) kinase_profiling->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_viability->apoptosis_assay western_blot Western Blot Analysis (p53, MDM2, etc.) apoptosis_assay->western_blot pk_studies Pharmacokinetic Studies western_blot->pk_studies efficacy_studies AML Xenograft Efficacy Models pk_studies->efficacy_studies

References

Casein Kinase Inhibitor A86: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase Inhibitor A86 is a potent and orally bioavailable small molecule inhibitor targeting Casein Kinase 1α (CK1α).[1] Exhibiting a multi-targeted profile, A86 also demonstrates significant inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1] This dual-action mechanism contributes to its profound anti-leukemic effects, primarily through the induction of apoptosis in cancer cells. This document provides a comprehensive technical overview of A86, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including Wnt signaling, p53 regulation, and cell cycle control. Its dysregulation has been implicated in the pathogenesis of several malignancies, particularly acute myeloid leukemia (AML). A86 has emerged as a promising therapeutic agent due to its potent and selective inhibition of CK1α, coupled with its activity against the transcriptional kinases CDK7 and CDK9. This unique inhibitory profile allows A86 to synergistically target key survival pathways in leukemia cells, leading to robust apoptotic responses.

Mechanism of Action

The primary mechanism of action of A86 is the direct inhibition of the kinase activity of CK1α. By binding to the ATP-binding pocket of CK1α, A86 prevents the phosphorylation of its downstream substrates. This interference disrupts critical signaling cascades that promote cancer cell survival and proliferation.

Furthermore, A86's inhibition of CDK7 and CDK9, components of the core transcriptional machinery, leads to the suppression of key oncogenes. Notably, the expression of MYC and the anti-apoptotic protein MCL1 is significantly downregulated upon treatment with A86.[2] This transcriptional repression, combined with the stabilization of the tumor suppressor p53, culminates in the induction of apoptosis in malignant cells.[2]

Quantitative Data

Table 1: In Vitro Efficacy and Binding Affinity
TargetParameterValueCell Line/SystemReference
CK1αKd9.8 nMIn vitro binding assay[3]
Pan-CK1Kd1-10 nMIn vitro binding assay[3]
Leukemia CellsApoptosis Induction≤ 160 nMVarious leukemia cell lines[1][2]
MV4-11Gene Expression Abolishment0.08 - 2 µMMV4-11 cells[2]
Table 2: Kinase Selectivity Profile
KinaseActivityNoteReference
CDK7InhibitedDual inhibitory effect[1][3]
CDK9InhibitedDual inhibitory effect[1][3]
CDK8Minimal to no inhibitionHighlights selective profile[3]
CDK13Minimal to no inhibitionHighlights selective profile[3]
CDK11aMinimal to no inhibitionHighlights selective profile[3]
CDK11bMinimal to no inhibitionHighlights selective profile[3]
CDK19Minimal to no inhibitionHighlights selective profile[3]
Table 3: In Vivo Pharmacokinetics in Mice
ParameterValueDosingReference
Tmax0.2 - 0.5 hr20 mg/kg (oral)[1]
Cmax1115 ng/mL20 mg/kg (oral)[1]
T1/24.3 hr20 mg/kg (oral)[1]
AUC2606 ng*hr/mL20 mg/kg (oral)[1]

Signaling Pathways

Wnt/β-catenin Signaling Pathway

CK1α is a key component of the β-catenin destruction complex. Inhibition of CK1α by A86 is expected to disrupt the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes. Paradoxically, in some contexts, A86 has been observed to upregulate Wnt target genes like AXIN2 and CCND1.[2]

Wnt_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State (A86 Inhibition) CK1a CK1α BetaCatenin β-catenin CK1a->BetaCatenin P GSK3b GSK3β GSK3b->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation A86 A86 CK1a_inhibited CK1α A86->CK1a_inhibited Inhibits BetaCatenin_stable β-catenin (stabilized) TCFLEF TCF/LEF BetaCatenin_stable->TCFLEF Translocates to nucleus and binds Wnt_Genes Wnt Target Genes (e.g., AXIN2, CCND1) TCFLEF->Wnt_Genes Activates Transcription

Caption: A86 inhibits CK1α, disrupting β-catenin degradation.

p53 Signaling Pathway

CK1α can phosphorylate MDM2, a key negative regulator of the tumor suppressor p53. By inhibiting CK1α, A86 can lead to the stabilization and activation of p53. This contributes to the induction of apoptosis in cancer cells.

p53_Pathway cluster_normal Normal p53 Regulation cluster_inhibition A86-mediated p53 Stabilization CK1a CK1α MDM2 MDM2 CK1a->MDM2 Activates p53 p53 MDM2->p53 Ubiquitinates for Degradation Proteasome Proteasome p53->Proteasome A86 A86 CK1a_inhibited CK1α A86->CK1a_inhibited Inhibits MDM2_inactive MDM2 (inactive) CK1a_inhibited->MDM2_inactive p53_stable p53 (stabilized) Apoptosis Apoptosis p53_stable->Apoptosis Induces

Caption: A86 inhibits CK1α, leading to p53 stabilization and apoptosis.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the in vitro kinase activity of CK1α and the inhibitory effect of A86.

Materials:

  • Recombinant active CK1α enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Substrate (e.g., α-casein)

  • ATP

  • A86 inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well opaque plates

  • Plate reader with luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of A86 in the kinase buffer.

    • Dilute the CK1α enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for CK1α.

  • Reaction Setup:

    • Add 1 µL of the A86 dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the diluted CK1α enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each A86 concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: A86 dilutions, CK1α, Substrate/ATP mix start->reagent_prep reaction_setup Set up Kinase Reaction in 384-well plate reagent_prep->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation adp_detection Add ADP-Glo™ Reagent incubation->adp_detection incubation2 Incubate adp_detection->incubation2 luminescence_gen Add Kinase Detection Reagent incubation2->luminescence_gen incubation3 Incubate luminescence_gen->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical kinase assay using ADP-Glo™.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in leukemia cells treated with A86 using flow cytometry.

Materials:

  • Leukemia cell line (e.g., MV4-11)

  • Cell culture medium

  • A86 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed leukemia cells at an appropriate density in a multi-well plate.

    • Treat the cells with various concentrations of A86 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells) and transfer them to flow cytometry tubes.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Assay_Workflow start Start cell_treatment Treat Leukemia Cells with A86 start->cell_treatment harvest_wash Harvest and Wash Cells cell_treatment->harvest_wash staining Stain with Annexin V-FITC and PI harvest_wash->staining incubation Incubate in the Dark staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry data_analysis Quantify Apoptotic Cell Populations flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

In Vivo Leukemia Xenograft Model

This protocol provides a general framework for evaluating the anti-leukemic efficacy of A86 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human leukemia cell line (e.g., MV4-11)

  • A86 inhibitor formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Equipment for blood collection and analysis

Procedure:

  • Cell Implantation:

    • Inject a suspension of human leukemia cells intravenously or subcutaneously into immunocompromised mice.

  • Tumor Establishment and Monitoring:

    • Allow the tumors to establish and grow to a palpable size (for subcutaneous models) or until evidence of engraftment is observed in peripheral blood (for disseminated models).

    • Monitor the health of the mice and measure tumor volume regularly.

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer A86 or vehicle control orally at the desired dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and the health of the mice throughout the treatment period.

    • At the end of the study, euthanize the mice and harvest tumors and/or tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth inhibition in the A86-treated group to the vehicle-treated group.

    • Analyze survival data if applicable.

Xenograft_Model_Workflow start Start cell_injection Inject Leukemia Cells into Immunocompromised Mice start->cell_injection tumor_establishment Allow Tumor Establishment cell_injection->tumor_establishment randomization Randomize Mice into Treatment Groups tumor_establishment->randomization treatment Administer A86 or Vehicle randomization->treatment monitoring Monitor Tumor Growth and Mouse Health treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint data_analysis Analyze Tumor Growth Inhibition and Survival endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo leukemia xenograft study.

Conclusion

This compound is a promising anti-leukemic agent with a well-defined mechanism of action targeting CK1α, CDK7, and CDK9. The data presented in this guide highlight its potency in vitro and in vivo. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of A86 and similar compounds. Future research should focus on a more comprehensive kinase selectivity profiling and the elucidation of the full spectrum of its downstream effects on gene expression to further refine its clinical development strategy.

References

In-Depth Technical Guide: Casein Kinase 1α Inhibitor A86 (CAS: 2079069-01-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase inhibitor A86 is a potent and orally active small molecule inhibitor of Casein Kinase 1α (CK1α).[1][2] It also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1] A86 has shown anti-leukemic properties by inducing apoptosis in leukemia cells, an effect correlated with its ability to stabilize the tumor suppressor protein p53.[1] Furthermore, it modulates the expression of key oncogenes and components of the Wnt signaling pathway. This technical guide provides a comprehensive overview of the available data on A86, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Biochemical Properties

A86 is a small molecule with the chemical formula C18H25FN6 and a molecular weight of 344.43 g/mol .[3] Its primary target is CK1α, with additional activity against CDK7 and CDK9.

Table 1: Kinase Inhibitory Activity of A86
Target KinaseDissociation Constant (Kd)
CK1α0.31 nM
CDK7Not explicitly quantified
CDK95.4 nM

Data sourced from MedChemExpress. The specific assay conditions for determining these Kd values are not publicly available.

Mechanism of Action

A86 exerts its anti-cancer effects through the inhibition of key kinases involved in cell cycle regulation and oncogenic signaling pathways.

  • Inhibition of CK1α: As a potent inhibitor of CK1α, A86 is expected to interfere with the Wnt/β-catenin signaling pathway. CK1α is a critical component of the β-catenin destruction complex, which phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of CK1α can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes. Interestingly, A86 has been observed to upregulate the expression of Wnt target genes AXIN2 and CCND1 (Cyclin D1), which may seem counterintuitive for a Wnt pathway inhibitor.[1] This suggests a complex regulatory mechanism or context-dependent effects of CK1α inhibition.

  • Inhibition of CDK7 and CDK9: A86 also targets CDK7 and CDK9, which are key components of the transcriptional machinery. CDK7 is a component of the transcription factor IIH (TFIIH) and is involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which promotes transcriptional elongation by phosphorylating the Pol II CTD and negative elongation factors. Inhibition of CDK7 and CDK9 by A86 leads to a general suppression of transcription, which disproportionately affects genes with short half-lives, such as the oncogene MYC.

  • Induction of Apoptosis and Regulation of Gene Expression: A86 has been shown to be highly effective in inducing apoptosis in leukemia cells at concentrations of 160 nM or lower.[1] This pro-apoptotic activity is associated with the stabilization of p53.[1] Furthermore, treatment with A86 (0.08-2 μM for 6.5 hours) leads to the downregulation of the oncogenes MYC and MDM2, as well as the anti-apoptotic protein MCL1.[1]

Signaling Pathways

The inhibitory activities of A86 impact several critical signaling pathways implicated in cancer.

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled GSK3b GSK3b Dishevelled->GSK3b beta-catenin beta-catenin GSK3b->beta-catenin P CK1a CK1a CK1a->beta-catenin P APC APC APC->beta-catenin Axin Axin Axin->beta-catenin TCF/LEF TCF/LEF beta-catenin->TCF/LEF Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes A86_wnt A86 A86_wnt->CK1a G cluster_p53_myc p53 and MYC Regulation A86_p53 A86 CDK7 CDK7 A86_p53->CDK7 CDK9 CDK9 A86_p53->CDK9 p53 p53 A86_p53->p53 stabilization RNA Pol II RNA Pol II CDK7->RNA Pol II P (initiation) CDK9->RNA Pol II P (elongation) MYC mRNA MYC mRNA RNA Pol II->MYC mRNA MDM2 mRNA MDM2 mRNA RNA Pol II->MDM2 mRNA MYC Gene MYC Gene MYC Gene->MYC mRNA MYC Protein MYC Protein MYC mRNA->MYC Protein MDM2 Gene MDM2 Gene MDM2 Gene->MDM2 mRNA MDM2 Protein MDM2 Protein MDM2 mRNA->MDM2 Protein MDM2 Protein->p53 degradation Apoptosis Apoptosis p53->Apoptosis G Start Start Prepare Kinase Buffer Prepare Kinase Buffer Start->Prepare Kinase Buffer Add Kinase, Substrate, and A86 Add Kinase, Substrate, and A86 Prepare Kinase Buffer->Add Kinase, Substrate, and A86 Initiate Reaction with [γ-33P]ATP Initiate Reaction with [γ-33P]ATP Add Kinase, Substrate, and A86->Initiate Reaction with [γ-33P]ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with [γ-33P]ATP->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Spot onto Filter Paper Spot onto Filter Paper Stop Reaction->Spot onto Filter Paper Wash and Dry Filter Paper Wash and Dry Filter Paper Spot onto Filter Paper->Wash and Dry Filter Paper Scintillation Counting Scintillation Counting Wash and Dry Filter Paper->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition End End Calculate % Inhibition->End G Start Start Seed Leukemia Cells Seed Leukemia Cells Start->Seed Leukemia Cells Treat with A86 Treat with A86 Seed Leukemia Cells->Treat with A86 Incubate Incubate Treat with A86->Incubate Harvest and Wash Cells Harvest and Wash Cells Incubate->Harvest and Wash Cells Resuspend in Annexin V Binding Buffer Resuspend in Annexin V Binding Buffer Harvest and Wash Cells->Resuspend in Annexin V Binding Buffer Add Annexin V-FITC and Propidium Iodide Add Annexin V-FITC and Propidium Iodide Resuspend in Annexin V Binding Buffer->Add Annexin V-FITC and Propidium Iodide Incubate in the Dark Incubate in the Dark Add Annexin V-FITC and Propidium Iodide->Incubate in the Dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in the Dark->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End G Start Start Fast Mice Overnight Fast Mice Overnight Start->Fast Mice Overnight Prepare A86 Formulation Prepare A86 Formulation Fast Mice Overnight->Prepare A86 Formulation Administer A86 via Oral Gavage Administer A86 via Oral Gavage Prepare A86 Formulation->Administer A86 via Oral Gavage Collect Blood Samples at Time Points Collect Blood Samples at Time Points Administer A86 via Oral Gavage->Collect Blood Samples at Time Points Process Blood to Plasma Process Blood to Plasma Collect Blood Samples at Time Points->Process Blood to Plasma Extract A86 from Plasma Extract A86 from Plasma Process Blood to Plasma->Extract A86 from Plasma Quantify A86 by LC-MS/MS Quantify A86 by LC-MS/MS Extract A86 from Plasma->Quantify A86 by LC-MS/MS Calculate PK Parameters Calculate PK Parameters Quantify A86 by LC-MS/MS->Calculate PK Parameters End End Calculate PK Parameters->End

References

The Structure and Activity of A86: A Potent Casein Kinase 1α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1α (CK1α) is a serine/threonine kinase implicated in various cellular processes, including the regulation of Wnt/β-catenin and p53 signaling pathways. Its dysregulation has been linked to the pathogenesis of several diseases, notably acute myeloid leukemia (AML). A86 is a potent and orally active small molecule inhibitor of CK1α, demonstrating significant anti-leukemic properties. This technical guide provides a comprehensive overview of the chemical structure of A86, its mechanism of action, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Core Structure of Casein Kinase Inhibitor A86

The this compound is a complex heterocyclic molecule with the systematic IUPAC name (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine . Its chemical structure is characterized by a central fluorinated pyrimidine ring, substituted with a pyrazole moiety and a cyclohexane diamine.

Chemical and Physical Properties

PropertyValue
CAS Number 2079069-01-3
Molecular Formula C₁₈H₂₅FN₆
Molecular Weight 344.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathways

A86 is a potent inhibitor of Casein Kinase 1α (CK1α) and also shows inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the inhibition of CK1α by A86 has significant downstream effects on key signaling pathways that regulate cell survival and proliferation.

Inhibition of the Wnt/β-catenin Pathway

CK1α is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. It participates in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting CK1α, A86 can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.

G cluster_destruction_complex Destruction Complex cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled Axin Axin Dishevelled->Axin inhibition GSK3b GSK3β bCatenin β-catenin GSK3b->bCatenin phosphorylation Axin->bCatenin phosphorylation APC APC APC->bCatenin phosphorylation CK1a CK1α CK1a->bCatenin phosphorylation Proteasome Proteasome bCatenin->Proteasome degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF activation Nucleus Nucleus bCatenin->Nucleus TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes A86 A86 A86->CK1a inhibition

Caption: A86 inhibits CK1α, a negative regulator of the Wnt/β-catenin pathway.
Activation of the p53 Pathway

In addition to its role in the Wnt pathway, CK1α has been shown to be a negative regulator of the tumor suppressor p53. CK1α can interact with and phosphorylate MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting CK1α, A86 can lead to the stabilization and activation of p53, resulting in the induction of apoptosis in cancer cells.

G CK1a CK1α MDM2 MDM2 CK1a->MDM2 phosphorylation p53 p53 MDM2->p53 ubiquitination Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis induction A86 A86 A86->CK1a inhibition

Caption: A86-mediated inhibition of CK1α leads to p53 stabilization and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound.

Table 1: In Vitro Inhibitory Activity

TargetIC₅₀ (nM)
CK1α17
CDK7-
CDK9-

Table 2: In Vivo Pharmacokinetics in Mice (20 mg/kg, oral)

ParameterValueUnit
Tₘₐₓ0.2 - 0.5hr
Cₘₐₓ1115ng/mL
T₁/₂4.3hr
AUC2606ng*hr/mL

Experimental Protocols

Synthesis of A86

The synthesis of (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine (A86) can be achieved through a multi-step synthetic route, likely involving key cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions to form the pyrazole-pyrimidine core, followed by amination.

G Start1 Pyrazolylboronic ester Intermediate1 Pyrazolyl-halopyrimidine Start1->Intermediate1 Suzuki Coupling Start2 Dihalopyrimidine Start2->Intermediate1 A86 A86 Intermediate1->A86 Buchwald-Hartwig Amination Start3 (1r,4r)-cyclohexane-1,4-diamine Start3->A86

An In-depth Technical Guide to Apoptosis Induction by the Casein Kinase 2 Inhibitor DMAT

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the induction of apoptosis by the Casein Kinase 2 (CK2) inhibitor, 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT). It covers the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols, and key signaling pathways involved in DMAT-induced programmed cell death.

Introduction

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] Its role in promoting cell proliferation, suppressing apoptosis, and activating oncogenes has established it as a promising target for cancer therapy.[1] DMAT is a potent and specific ATP-competitive inhibitor of CK2 that has been shown to effectively induce apoptosis in various cancer cell lines.[1][3] This document serves as a technical resource for researchers investigating the pro-apoptotic effects of DMAT.

Data Presentation: Quantitative Efficacy of DMAT

The following tables summarize the quantitative data on the efficacy of DMAT in inducing apoptosis and reducing cell viability in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][5]

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
U937Histiocytic LymphomaNot Specified-[1]
MCF-7Breast AdenocarcinomaNot Specified-[1]
MDA-MB-231Breast AdenocarcinomaNot Specified-[1]
MDA-MB-468Breast AdenocarcinomaNot Specified-[1]
HeLaCervical AdenocarcinomaNot Specified-[1]
PC-3Prostate AdenocarcinomaNot Specified-[3]
HepG2Hepatocellular CarcinomaNot Specified-[6]
Hep3BHepatocellular CarcinomaNot Specified-[6]
Glioblastoma CellsGlioblastoma Multiforme~40-80 (for viability reduction)-[7]

Note: Specific IC50 values for apoptosis induction by DMAT are not consistently reported across the literature; however, the provided references demonstrate its apoptotic effects in these cell lines.

Signaling Pathways in DMAT-Induced Apoptosis

DMAT-induced apoptosis is a multi-faceted process involving several key signaling pathways. Inhibition of CK2 by DMAT leads to the induction of reactive oxygen species (ROS) and DNA double-strand breaks (DSBs), which are significant contributors to the apoptotic process.[3] Furthermore, CK2 inhibition has been shown to reduce NF-κB-dependent transcriptional activity, a pathway critical for cell survival.[2] The process culminates in the activation of caspases, the central executioners of apoptosis.[2]

DMAT-Induced Apoptosis Signaling Pathway

DMAT_Apoptosis_Pathway DMAT DMAT CK2 Casein Kinase 2 (CK2) DMAT->CK2 Inhibition ROS Reactive Oxygen Species (ROS) Generation DMAT->ROS NFkB Reduced NF-κB Activity CK2->NFkB Suppression of Inhibition DSB DNA Double-Strand Breaks (DSBs) ROS->DSB Caspases Caspase Activation DSB->Caspases NFkB->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of DMAT-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of DMAT.

Materials:

  • Cancer cell lines

  • DMAT

  • 96-well plates

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of DMAT and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5]

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with DMAT A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.[8][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]

  • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analyze the stained cells by flow cytometry within 1 hour.[9]

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Flow Cytometry Analysis Workflow for Apoptosis

Apoptosis_Flow_Cytometry_Workflow A Harvest and wash cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.[12]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[13]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Wash the membrane again and add chemiluminescent substrate.

  • Detect the protein bands using an imaging system.[13]

  • Analyze the changes in protein expression levels. An increase in cleaved forms of caspases and PARP indicates active apoptosis.

Western Blotting Workflow

Western_Blot_Workflow A Protein extraction and quantification B SDS-PAGE A->B C Protein transfer to membrane B->C D Blocking C->D E Primary antibody incubation D->E F Secondary antibody incubation E->F G Detection F->G

Caption: General workflow for Western blot analysis.

Conclusion

DMAT is a valuable tool for studying the role of Casein Kinase 2 in cancer cell survival and for exploring novel therapeutic strategies. Its ability to induce apoptosis through multiple pathways, including the generation of ROS, DNA damage, and inhibition of pro-survival signaling, makes it a subject of significant interest in cancer research. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the apoptotic mechanisms of DMAT and other CK2 inhibitors.

References

Preclinical Profile of A86: A Dual Casein Kinase 1α and Transcriptional Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data available for A86, a potent and orally active small molecule inhibitor. A86 exhibits a unique dual-inhibitory mechanism, targeting Casein Kinase 1α (CK1α) and the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] This document consolidates the key findings from in vitro and in vivo preclinical studies, detailing the compound's mechanism of action, efficacy in acute myeloid leukemia (AML) models, and pharmacokinetic profile. The experimental protocols provided herein are based on the methodologies described in the primary literature to facilitate the design and execution of further research.

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase implicated in the regulation of various cellular processes, including Wnt signaling and p53-mediated pathways. Its role in the pathogenesis of certain malignancies has made it an attractive target for therapeutic intervention. A86 has emerged as a novel pan-specific inhibitor of CK1α with a high binding affinity.[1] Notably, A86 also demonstrates inhibitory activity against CDK7 and CDK9, key regulators of transcription. This multi-targeted approach is believed to contribute to its potent anti-leukemic effects by synergistically stabilizing the tumor suppressor p53 and suppressing the expression of key oncogenes.[2][3] This whitepaper serves as a central repository of preclinical information on A86 to support ongoing and future research efforts in oncology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of A86.

Table 1: In Vitro Activity and Kinase Selectivity

ParameterValueKinase(s)Notes
Binding Affinity (Kd) 9.8 nMCK1αPan-specific for Casein Kinase I (CSNK1) with a Kd of 1-10 nM.
Co-inhibited Kinases -CDK7 (TFIIH), CDK9 (P-TEFb)Dual inhibitory effects on transcriptional kinases.
Non-inhibited Kinases Minimal to no inhibitionCDK8, CDK13, CDK11a, CDK11b, CDK19Demonstrates a selective pharmacological profile.
Effective Concentration ≤ 160 nM-Induces apoptosis in leukemia cells, correlated with p53 stabilization.

Table 2: In Vivo Pharmacokinetic Parameters

ParameterValueSpeciesDosing
Dose 20 mg/kgNot SpecifiedOral
Tmax 0.2 - 0.5 hoursNot SpecifiedOral
Cmax 1115 ng/mLNot SpecifiedOral
T1/2 4.3 hoursNot SpecifiedOral
AUC 2606 ng*hr/mLNot SpecifiedOral

Mechanism of Action

A86 exerts its anti-leukemic effects through a multi-pronged mechanism of action, primarily centered on the stabilization of the p53 tumor suppressor and the suppression of oncogenic transcription.

Signaling Pathways

The dual inhibition of CK1α and CDK7/9 by A86 converges on critical pathways that control cell survival and proliferation. Inhibition of CK1α leads to the stabilization of p53. Concurrently, inhibition of the transcriptional kinases CDK7 and CDK9 leads to the downregulation of key oncogenes such as MYC and MDM2, as well as the anti-apoptotic protein MCL1. The reduction in MDM2 further contributes to the stabilization and activation of p53. Interestingly, A86 has also been observed to upregulate the expression of Wnt signaling targets, AXIN2 and Cyclin D1.

A86_Signaling_Pathway cluster_targets Direct Targets cluster_downstream Downstream Effects A86 A86 CK1a CK1α A86->CK1a Inhibits CDK7_9 CDK7/9 A86->CDK7_9 Inhibits p53 p53 Stabilization (Tumor Suppression) CK1a->p53 Negative Regulation (Inhibited by A86) MYC MYC Expression CDK7_9->MYC Transcriptional Activation MDM2 MDM2 Expression CDK7_9->MDM2 Transcriptional Activation MCL1 MCL1 Expression CDK7_9->MCL1 Transcriptional Activation Wnt AXIN2, CCND1 (Wnt Targets) CDK7_9->Wnt Transcriptional Repression? Apoptosis Apoptosis p53->Apoptosis Induces MYC->Apoptosis MDM2->p53 Degradation MCL1->Apoptosis Inhibition

Caption: A86 inhibits CK1α and CDK7/9, leading to p53 stabilization and reduced oncogene expression.

Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical studies of A86.

In Vitro Cell Viability Assay

This protocol describes a method for assessing the effect of A86 on the viability of leukemia cell lines, such as MV4-11.

Materials:

  • Leukemia cell line (e.g., MV4-11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • A86 stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of A86 in complete medium.

  • Add 100 µL of the A86 dilutions or vehicle control (DMSO) to the respective wells. The final concentrations should range from 0.08 µM to 2 µM.

  • Incubate the plate for 6.5 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol outlines the procedure for analyzing the protein expression of MYC, MDM2, and MCL1 in leukemia cells following treatment with A86.

Materials:

  • Leukemia cells treated with A86 as described in 4.1.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against MYC, MDM2, MCL1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of MYC and MDM2 in response to A86 treatment.

Materials:

  • Leukemia cells treated with A86.

  • RNA extraction kit (e.g., RNeasy Kit).

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for MYC, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Real-time PCR instrument.

Procedure:

  • Extract total RNA from treated cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of A86 in a relevant animal model.

Materials:

  • Appropriate animal model (e.g., mice or rats).

  • A86 formulation for oral administration.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Administer A86 orally to the animals at a dose of 20 mg/kg.

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of A86.

  • Calculate the pharmacokinetic parameters (Tmax, Cmax, T1/2, AUC) using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of A86.

A86_In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Leukemia Cell Culture treatment Treatment with A86 (0.08 - 2 µM, 6.5h) start->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability western Western Blot (MYC, MDM2, MCL1) treatment->western qpcr qRT-PCR (MYC, MDM2) treatment->qpcr analysis Data Analysis and Interpretation viability->analysis western->analysis qpcr->analysis

Caption: General workflow for the in vitro characterization of A86 in leukemia cell lines.

Conclusion

The preclinical data for A86 strongly support its continued investigation as a potential therapeutic agent for acute myeloid leukemia. Its dual-inhibitory mechanism against CK1α and transcriptional kinases provides a rational basis for its potent anti-leukemic activity. The favorable oral pharmacokinetic profile further enhances its clinical potential. This technical guide provides a foundational resource for researchers to build upon the existing knowledge and further explore the therapeutic utility of A86. Further studies are warranted to fully elucidate the intricacies of its signaling network and to evaluate its efficacy and safety in more advanced preclinical models.

References

Methodological & Application

Application Notes and Protocols for the A86 Inhibitor in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the A86 inhibitor in cell culture experiments. A86 is a potent and orally active inhibitor of Casein Kinase 1α (CK1α) and also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). This document outlines the effective concentrations of A86, its impact on key signaling pathways, and detailed protocols for assessing its biological effects in cancer cell lines, particularly in the context of leukemia.

Summary of A86 Inhibitor Concentrations and Cellular Effects

The following table summarizes the effective concentrations of the A86 inhibitor and its observed effects on leukemia cell lines, providing a quick reference for experimental design.

Cell Line ExampleConcentration RangeIncubation TimeObserved EffectReference
Leukemia cells (e.g., MV4-11)≤ 160 nMNot SpecifiedInduction of apoptosis, correlated with p53 stabilization.[1][2]
Leukemia cells (e.g., MV4-11)0.08 - 2 µM6.5 hoursAbolished expression of MYC, MDM2, and the anti-apoptotic protein MCL1.[1][2][3]
Leukemia cellsNot SpecifiedNot SpecifiedUpregulation of Wnt signaling targets AXIN2 and Cyclin D1 (CCND1).[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of the A86 inhibitor and a general workflow for its application in cell culture experiments.

A86_Signaling_Pathway A86 Inhibitor Signaling Pathway A86 A86 Inhibitor CK1a CK1α A86->CK1a Wnt_signaling Wnt Signaling A86->Wnt_signaling Upregulates MYC_MDM2 MYC/MDM2 Expression A86->MYC_MDM2 Downregulates p53_degradation p53 Degradation CK1a->p53_degradation p53 p53 Stabilization p53_degradation->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: A86 inhibits CK1α, leading to p53 stabilization and subsequent apoptosis, while also modulating Wnt and MYC/MDM2 pathways.

Experimental_Workflow General Experimental Workflow for A86 Inhibitor start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_A86 Prepare A86 dilutions in culture medium seed_cells->prepare_A86 treat_cells Treat cells with A86 (and controls) prepare_A86->treat_cells incubate Incubate for specified duration (e.g., 6.5h, 24h, 48h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubate->apoptosis_assay western_blot Western Blot Analysis (p53, MYC, MDM2) incubate->western_blot end End: Data Analysis viability_assay->end apoptosis_assay->end western_blot->end

References

Application Notes and Protocols for In Vivo Dosing of Casein Kinase Inhibitor A86 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase inhibitor A86 is a potent, orally active small molecule that primarily targets Casein Kinase 1α (CK1α). It also exhibits inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1] This multi-targeting profile makes A86 a compound of interest for cancer research, particularly in the context of Acute Myeloid Leukemia (AML). A86 has been shown to induce apoptosis in leukemia cells and demonstrates anti-leukemic activity in preclinical models.[1][2][3] Mechanistically, it can stabilize p53 and suppress the transcription of oncogenes driven by super-enhancers.[4][5]

These application notes provide detailed protocols for the in vivo administration of A86 in mouse models of AML, based on published preclinical data. The provided information is intended to guide researchers in designing and executing their own in vivo studies.

Mechanism of Action

The inhibitor A86 functions through a dual mechanism that is particularly effective against leukemic cells. By inhibiting CK1α, it promotes the stabilization of the tumor suppressor protein p53.[4] Simultaneously, its inhibition of the transcriptional kinases CDK7 and CDK9 leads to the suppression of super-enhancer-driven oncogenes such as MYC, MDM2, and the anti-apoptotic MCL1.[1] This synergistic action results in the induction of apoptosis and selective elimination of leukemia progenitor cells.[4]

A86 A86 CK1a CK1α A86->CK1a inhibits CDK7_9 CDK7/9 A86->CDK7_9 inhibits p53 p53 Stabilization CK1a->p53 negatively regulates SE_Oncogenes Super-Enhancer Driven Oncogenes (MYC, MCL1) CDK7_9->SE_Oncogenes activates transcription Apoptosis Apoptosis in Leukemia Cells p53->Apoptosis induces SE_Oncogenes->Apoptosis inhibits

Signaling Pathway of A86 in AML

Quantitative Data

Pharmacokinetic Profile of A86 in Mice

The following table summarizes the pharmacokinetic parameters of A86 following a single oral administration of 20 mg/kg in CD-1 mice.[4]

ParameterValueUnit
Dose20mg/kg
Administration RouteOral (p.o.)-
Tmax (Time to Maximum Concentration)0.2 - 0.5hours
Cmax (Maximum Concentration)1115ng/mL
T1/2 (Half-life)4.3hours
AUC (Area Under the Curve)2606ng*hr/mL
In Vivo Efficacy of A86 in AML Mouse Models

This table outlines the experimental setup and outcomes of A86 treatment in various AML mouse models.

Mouse ModelTreatment RegimenEfficacy ReadoutResultsReference
MLL-AF9 induced AMLSingle oral dose of A86Reduction in leukemic cells (GFP+) in bone marrow and peripheral blood 16 hours post-treatmentReduction to 5-10% of initial counts[6]
MLL-AF9 induced AMLNot specifiedInduction of apoptosis in leukemic bone marrow cellsRobust activation of cleaved caspase 3 at 5-6 hours post-treatment[6]
Tet2-/-;Flt3ITD AMLNot specifiedEx vivo apoptotic killing of cKitHiCD11bLow progenitorsSuperior to midostaurin[6]
Patient-Derived AML XenograftsNot specifiedEradication of leukemiaEffective in several PDX models[4]

Experimental Protocols

Preparation of A86 for Oral Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) hydroxypropylmethylcellulose, 0.2% (v/v) Tween-80 in water)[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of A86 based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice.

  • Weigh the A86 powder accurately and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle to achieve the desired final concentration. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Vortex the mixture vigorously for 1-2 minutes to suspend the compound.

  • If the compound does not fully suspend, sonicate the mixture for 5-10 minutes.

  • Visually inspect the suspension to ensure it is homogenous before administration.

  • Prepare fresh on the day of dosing.

In Vivo Dosing Protocol in an AML Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of A86 in a mouse model of AML.

start Start engraft Engraft AML cells (e.g., MLL-AF9) into immunocompromised mice start->engraft monitor Monitor for leukemia development (e.g., flow cytometry for GFP+ cells) engraft->monitor randomize Randomize mice into treatment groups (Vehicle and A86) monitor->randomize treat Administer A86 (e.g., 20 mg/kg) or vehicle orally daily randomize->treat endpoints Assess efficacy: - Leukemia burden (flow cytometry) - Spleen size and weight - Survival analysis treat->endpoints end End endpoints->end

Workflow for In Vivo Efficacy Study

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft studies.

  • AML can be induced using cell lines such as MLL-AF9, which can be tracked in vivo if they express a fluorescent reporter like GFP.[6]

Experimental Procedure:

  • AML Cell Engraftment: Intravenously inject a predetermined number of AML cells into recipient mice.

  • Leukemia Monitoring: Monitor the engraftment and progression of leukemia by analyzing peripheral blood samples for the presence of leukemic cells (e.g., via flow cytometry for GFP-positive cells).

  • Group Allocation: Once the leukemia is established (e.g., a certain percentage of leukemic cells in the blood), randomize the mice into treatment and control groups.

  • Dosing:

    • Administer A86 orally at the desired dose (e.g., 20 mg/kg) and frequency.

    • The control group should receive the vehicle alone.

  • Efficacy Assessment:

    • Leukemia Burden: Regularly monitor the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen.

    • Organ Involvement: At the end of the study, harvest organs such as the spleen and liver to assess leukemic infiltration and measure spleen weight.

    • Survival: Monitor the overall survival of the mice in each group.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

Concluding Remarks

The this compound has demonstrated significant anti-leukemic activity in preclinical mouse models. The provided protocols and data serve as a foundation for further investigation into its therapeutic potential. Researchers should optimize dosing regimens and assess toxicity in their specific models to fully characterize the in vivo effects of A86.

References

Application Notes and Protocols for Casein Kinase Inhibitor A86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase inhibitor A86 is a potent and orally active small molecule inhibitor of Casein Kinase 1α (CK1α). It also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). A86 has shown significant anti-leukemic activity in preclinical models, primarily by inducing apoptosis in leukemia cells. Its mechanism of action involves the stabilization of p53 and the subsequent downregulation of key oncogenes such as MYC and MDM2. These application notes provide detailed protocols for the administration of A86 via various routes and for conducting in vivo efficacy studies, particularly in the context of acute myeloid leukemia (AML).

Data Presentation

Table 1: In Vitro Inhibitory Activity of A86
TargetIC50 / Kd
CK1α17 nM (IC50)
CDK71.3 nM (Kd)
CDK94 nM (Kd)
Table 2: Pharmacokinetic Parameters of A86 Following Oral Administration in Preclinical Models
ParameterValueUnits
Dose20mg/kg
Tmax0.2 - 0.5hr
Cmax1115ng/mL
T1/24.3hr
AUC2606ng*hr/mL

Note: Currently, comparative pharmacokinetic data for intravenous and intraperitoneal administration of A86 is not publicly available.

Signaling Pathways

The primary target of A86, Casein Kinase 1α (CK1α), is a crucial regulator of multiple signaling pathways implicated in cancer, most notably the Wnt/β-catenin pathway.[1][2] Inhibition of CK1α by A86 is expected to modulate this pathway. Furthermore, its inhibitory effects on CDK7 and CDK9 impact transcriptional regulation, leading to the downregulation of oncogenes like MYC.

G cluster_wnt Wnt/β-catenin Pathway cluster_A86 A86 Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Frizzled->DestructionComplex Inhibits LRP5_6 LRP5/6 Co-receptor beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes A86 A86 A86->DestructionComplex Modulates CK1a_node CK1α A86->CK1a_node Inhibits CDK7_node CDK7 A86->CDK7_node Inhibits CDK9_node CDK9 A86->CDK9_node Inhibits p53_node p53 CK1a_node->p53_node Regulates MYC_MDM2_node MYC, MDM2 Expression CDK7_node->MYC_MDM2_node Regulates Transcription CDK9_node->MYC_MDM2_node Regulates Transcription

Caption: Simplified signaling pathways affected by A86.

Experimental Protocols

Protocol 1: Preparation of A86 for In Vivo Administration

Oral Administration:

  • Prepare a stock solution of A86 in Dimethyl Sulfoxide (DMSO) at a concentration of 12.5 mg/mL.[1] Warming and sonication may be required to fully dissolve the compound.

  • For a final dosing solution, prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dilute the A86 stock solution with the vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the final concentration would be 2 mg/mL).

  • Ensure the final solution is clear and administer via oral gavage.

Intravenous (IV) and Intraperitoneal (IP) Administration:

Vehicle selection is critical for poorly soluble compounds like A86. The following are general-purpose vehicles that can be tested for suitability.

  • Vehicle Option 1 (DMSO/Saline):

    • Prepare a high-concentration stock solution of A86 in 100% DMSO.

    • On the day of injection, dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

  • Vehicle Option 2 (PEG-based):

    • A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) can be used for poorly soluble compounds.

    • Dissolve A86 directly in this vehicle to the desired concentration.

  • Vehicle Option 3 (Solutol-based):

    • A vehicle of 10% Solutol HS-15 in 90% PEG 600 can be used for high-dose experiments.

    • Dissolve A86 in this vehicle.

Important Considerations:

  • Always prepare fresh dosing solutions on the day of administration.

  • Perform a small pilot study to assess the tolerability of the chosen vehicle in the animal model.

  • Administer IV injections slowly via the tail vein.

  • For IP injections, administer into the lower right quadrant of the abdomen to avoid puncturing internal organs.

Protocol 2: In Vivo Efficacy Study in an AML Xenograft Model

This protocol describes a typical workflow for evaluating the anti-leukemic efficacy of A86 in a mouse xenograft model using the MV4-11 human AML cell line.

G cluster_setup Model Establishment cluster_treatment Treatment and Monitoring CellCulture Culture MV4-11 Cells CellHarvest Harvest and Prepare Cell Suspension CellCulture->CellHarvest Injection Inject Cells IV into Immunocompromised Mice CellHarvest->Injection Engraftment Monitor Engraftment Injection->Engraftment Randomization Randomize Mice into Treatment Groups Engraftment->Randomization Treatment Administer A86 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Burden, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo efficacy study of A86 in an AML xenograft model.

Materials:

  • MV4-11 human AML cell line

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • A86 inhibitor

  • Appropriate vehicle for administration

  • Calipers for tumor measurement (if subcutaneous model)

  • Flow cytometer for analyzing leukemia burden in peripheral blood and bone marrow

Procedure:

  • Cell Culture and Preparation:

    • Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Harvest cells during the exponential growth phase.

    • Wash the cells with sterile PBS and resuspend in PBS or saline at a concentration of 5-10 x 10^6 cells per 100-200 µL.

  • Xenograft Establishment:

    • Inject the cell suspension intravenously (IV) into the tail vein of 6-8 week old immunocompromised mice.

    • Monitor the mice for signs of leukemia engraftment, which can include weight loss, ruffled fur, and hind-limb paralysis. Engraftment can also be monitored by periodic analysis of peripheral blood for the presence of human CD45+ cells by flow cytometry.

  • Treatment:

    • Once leukemia is established (e.g., 5-10% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

    • Administer A86 at the desired dose and schedule via the chosen route (oral, IV, or IP). A typical dosing regimen for an oral agent might be daily or on a 5-days-on/2-days-off schedule.

    • The control group should receive the vehicle alone following the same schedule.

  • Monitoring and Endpoints:

    • Monitor the tumor burden regularly by measuring the percentage of human CD45+ cells in the peripheral blood.

    • Record body weight and assess the general health of the mice daily.

    • The primary endpoint is typically overall survival.

    • Secondary endpoints can include the reduction in leukemia burden in the bone marrow and spleen at the end of the study.

Protocol 3: Analysis of Wnt/β-catenin Signaling Pathway

Western Blot Analysis:

  • Treat AML cells (e.g., MV4-11) with A86 at various concentrations for a specified time (e.g., 6-24 hours).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against key Wnt pathway proteins, such as β-catenin (total and active), and phosphorylated LRP6. Also, probe for downstream targets of the Wnt pathway like Axin2 and Cyclin D1.[3]

  • Use an appropriate loading control (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Quantitative PCR (qPCR):

  • Treat cells with A86 as described above.

  • Isolate total RNA and synthesize cDNA.

  • Perform qPCR using primers for Wnt target genes such as AXIN2 and CCND1.[3]

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

Protocol 4: Kinase Activity Assay for CDK7/9

A commercially available kinase assay kit can be used to determine the inhibitory activity of A86 against CDK7 and CDK9.

General Procedure:

  • Prepare a dilution series of A86.

  • In a microplate, add the recombinant CDK7/cyclin H/MNAT1 or CDK9/cyclin T1 enzyme, a suitable substrate peptide, and ATP.

  • Add the different concentrations of A86 to the wells.

  • Incubate the plate at 30°C for the recommended time.

  • Stop the reaction and measure the kinase activity using a detection reagent (e.g., a luminescence-based ATP detection reagent like Kinase-Glo™).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Application Note: Interrogating p53 Activation by Compound A86 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating processes such as cell cycle arrest, apoptosis, and DNA repair to maintain genomic stability.[1][2][3] Its activation is tightly controlled and often involves post-translational modifications, such as phosphorylation, in response to various stimuli, including DNA damage and oncogenic stress.[1][4][5] The activation of the p53 pathway is a key therapeutic strategy in oncology. This document provides a detailed protocol for assessing the activation of p53 in response to a novel compound, A86, using the Western blot technique.

Activation of p53 can be monitored by detecting the increased expression of total p53 protein and, more specifically, by analyzing its phosphorylation at key serine residues, such as Serine-15.[4][6][7] Phosphorylation at this site can disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and accumulation.[7] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis to determine the effect of Compound A86 on p53 activation.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4][5] This method involves separating proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. For this application, we will use antibodies that recognize total p53 and p53 phosphorylated at Serine-15 (p-p53 Ser15) to assess the activation status of p53 following treatment with Compound A86. A loading control, such as β-actin or GAPDH, is used to normalize the data and ensure equal protein loading across all lanes.

Materials and Reagents

  • Cell Line: A suitable cell line expressing wild-type p53 (e.g., MCF-7, A549, U2OS).

  • Compound A86: Stock solution of known concentration.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE Running Buffer

  • Protein Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p53 monoclonal antibody

    • Rabbit anti-phospho-p53 (Ser15) monoclonal antibody

    • Mouse anti-β-actin monoclonal antibody

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: Chemiluminescence imager or X-ray film.

Experimental Protocol

Cell Culture and Treatment with Compound A86
  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: The following day, treat the cells with varying concentrations of Compound A86 (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control if available (e.g., a known p53 activator like Etoposide or Doxorubicin).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to new, pre-chilled tubes.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p53 and anti-phospho-p53 Ser15) diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's protocol and capture the signal using an imaging system or X-ray film.

  • Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed for a loading control like β-actin, following a similar immunodetection procedure.

Data Presentation

The following table presents example quantitative data from a Western blot analysis of p53 activation by Compound A86 in MCF-7 cells treated for 24 hours. The band intensities were quantified using densitometry software and normalized to the β-actin loading control.

Treatment GroupTotal p53 (Normalized Intensity)p-p53 Ser15 (Normalized Intensity)Fold Change (p-p53/Total p53)
Vehicle Control (0 µM)1.001.001.00
Compound A86 (1 µM)1.252.502.00
Compound A86 (5 µM)2.508.753.50
Compound A86 (10 µM)4.0020.005.00
Compound A86 (25 µM)4.2023.105.50
Positive Control (Etoposide)3.8019.005.00

Visualization of Signaling Pathways and Workflows

p53_Activation_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response A86 Compound A86 p53_inactive p53 (inactive) (bound to MDM2) A86->p53_inactive Induces Phosphorylation p53_active p53 (active) (phosphorylated) p53_inactive->p53_active cell_cycle Cell Cycle Arrest p53_active->cell_cycle apoptosis Apoptosis p53_active->apoptosis dna_repair DNA Repair p53_active->dna_repair

Caption: p53 activation pathway induced by Compound A86.

Western_Blot_Workflow A 1. Cell Culture & Treatment with Compound A86 B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p53, anti-p-p53) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Cell Viability Assays with Casein Kinase Inhibitor A86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including the regulation of signal transduction pathways critical for cell proliferation, survival, and differentiation.[1][2] Dysregulation of CK1α activity has been implicated in the pathogenesis of several human cancers, making it an attractive target for therapeutic intervention. The Casein Kinase inhibitor A86 is a potent and orally active small molecule that specifically targets CK1α.[3] Additionally, A86 has been shown to inhibit Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[3] This inhibitor has demonstrated significant anti-leukemic activity by inducing apoptosis in cancer cells.[3] These application notes provide detailed protocols for assessing the effect of A86 on cell viability and elucidating its mechanism of action.

Mechanism of Action

The primary mechanism of action for A86 involves the direct inhibition of CK1α's kinase activity. This inhibition perturbs key signaling pathways that are often dysregulated in cancer cells, leading to a reduction in cell viability and the induction of programmed cell death (apoptosis).

Two of the most well-characterized pathways affected by CK1α inhibition are the p53 tumor suppressor pathway and the Wnt/β-catenin signaling cascade.

  • p53 Pathway Activation: In many cancer cells, the tumor suppressor protein p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. CK1α can phosphorylate p53, which can in some contexts promote its interaction with MDM2 and subsequent degradation. By inhibiting CK1α, A86 disrupts this negative regulatory loop, leading to the stabilization and accumulation of p53.[3][4][5] Activated p53 can then transcriptionally activate target genes that arrest the cell cycle and initiate apoptosis.

  • Wnt/β-catenin Pathway Modulation: CK1α is a critical component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β.[1][2][6] This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the absence of Wnt signaling, this process keeps cytoplasmic β-catenin levels low. Inhibition of CK1α by A86 can disrupt the formation and function of this complex, leading to the stabilization and nuclear translocation of β-catenin, which can then activate the transcription of Wnt target genes.[3] The ultimate effect on cell viability can be context-dependent, as some Wnt target genes are involved in proliferation. However, A86 has been observed to upregulate the expression of Wnt targets AXIN2 and CCND1 (Cyclin D1) while simultaneously inducing apoptosis, suggesting a complex interplay of signaling events.[3]

Furthermore, A86 has been shown to abolish the expression of the anti-apoptotic oncogene MCL1 and the key oncogene MYC, contributing to its pro-apoptotic effects.[3]

Data Presentation

The following table summarizes the observed effects of this compound on various leukemia cell lines. While specific IC50 values for A86 are not widely published, the data indicates potent activity in the nanomolar range. For reference, IC50 values for other potent CK1α-targeting compounds in similar cell lines are included.

Cell LineCompoundAssay TypeParameter MeasuredResultReference
Leukemia CellsA86Apoptosis AssayInduction of ApoptosisHighly effective at ≤ 160 nM[3]
MV4-11A86Gene Expression AnalysisMYC & MDM2 ExpressionAbolished at 0.08 - 2 µM (6.5 hrs)[3]
MOLM-13SJ0040 (CK1α degrader)Cell Growth AssayIC5014 nM[7]
MOLM-13SJ3149 (CK1α degrader)Cell Viability (CTG)IC5013 nM[7]
MOLM-13Midostaurin (FLT3 inhibitor)Cell Survival AssayIC50~200 nM[8]
MV4-11Midostaurin (FLT3 inhibitor)Cell Survival AssayIC50Not specified, but susceptible[8]
MOLM-13CCT137690 (FLT3/Aurora inhibitor)MTS AssayIC500.023 µM[9]
MV4-11CCT137690 (FLT3/Aurora inhibitor)MTS AssayIC500.062 µM[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of A86 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of A86 in DMSO.

    • Perform serial dilutions of A86 in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest A86 treatment).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of A86 or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the A86 concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol utilizes the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active, viable cells. This assay is generally more sensitive than the MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1, using opaque-walled 96-well plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same procedure as in Protocol 1 for preparing and adding A86 to the cells.

  • ATP Measurement:

    • After the desired incubation period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank wells (medium only) from the luminescence of the experimental wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the A86 concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with A86.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Treat the cells with the desired concentrations of A86 (e.g., based on the IC50 value determined from viability assays) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the collected medium and the detached cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells in the A86-treated samples to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_p53 p53 Activation Pathway A86 A86 CK1a_p53 CK1α A86->CK1a_p53 Inhibits MDM2 MDM2 CK1a_p53->MDM2 Activates p53 p53 MDM2->p53 Ubiquitinates p53->MDM2 Upregulates (Negative Feedback) Ub Ubiquitin Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Induces Proteasome Proteasome Ub->Proteasome Degradation G cluster_wnt Wnt/β-catenin Pathway Modulation A86_wnt A86 CK1a_wnt CK1α A86_wnt->CK1a_wnt Inhibits DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) CK1a_wnt->DestructionComplex Component of beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proteasome_wnt Proteasome beta_catenin->Proteasome_wnt Degradation Wnt_Targets Wnt Target Genes (e.g., AXIN2, CCND1) TCF_LEF->Wnt_Targets Transcription G cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with A86 (Dose-Response) overnight_incubation->treat_cells incubation_period Incubate for 24/48/72h treat_cells->incubation_period add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubation_period->add_reagent final_incubation Incubate add_reagent->final_incubation read_plate Read Plate (Absorbance/Luminescence) final_incubation->read_plate analyze_data Analyze Data (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Pharmacokinetic Analysis of Casein Kinase Inhibitor A86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including signal transduction pathways critical for cell proliferation, differentiation, and survival.[1][2] Dysregulation of CK1 activity has been implicated in numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention.[3] Inhibitor A86 is a potent, orally active small molecule that targets Casein Kinase 1α (CK1α).[4][5] Furthermore, A86 has been shown to co-target the transcriptional kinases CDK7 and CDK9, which contributes to its anti-leukemic activity.[6][7] Understanding the pharmacokinetic profile of A86 is crucial for its development as a potential therapeutic agent. These application notes provide a summary of the pharmacokinetic properties of A86 and detailed protocols for its analysis.

Data Presentation

The pharmacokinetic parameters of Casein Kinase inhibitor A86 have been determined following oral administration in a preclinical model. A single oral dose of 20 mg/kg resulted in rapid absorption and moderate exposure.[4][6][8]

ParameterValueUnits
Dose 20mg/kg (oral)
Tmax 0.2 - 0.5hr
Cmax 1115ng/mL
T1/2 4.3hr
AUC 2606ng*hr/mL
Caption: Pharmacokinetic parameters of inhibitor A86 following a single oral dose of 20 mg/kg.

Signaling Pathway

Casein Kinase 1 is a key regulator of multiple signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, CK1α, as part of a destruction complex, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1α by A86 is expected to stabilize β-catenin, leading to the transcription of Wnt target genes.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State / A86 Inhibition β-catenin β-catenin Proteasomal Degradation Proteasomal Degradation β-catenin->Proteasomal Degradation Ubiquitination Destruction Complex\n(Axin, APC, GSK3β, CK1α) Destruction Complex (Axin, APC, GSK3β, CK1α) Destruction Complex\n(Axin, APC, GSK3β, CK1α)->β-catenin Phosphorylation A86 A86 CK1α_inactive CK1α (inactive) A86->CK1α_inactive Inhibits β_catenin_stable β-catenin (stable) Nucleus Nucleus β_catenin_stable->Nucleus Translocation TCF_LEF TCF/LEF β_catenin_stable->TCF_LEF Binds Wnt Target Genes Wnt Target Genes TCF_LEF->Wnt Target Genes Transcription

Caption: Wnt/β-catenin signaling pathway and the effect of inhibitor A86.

Experimental Protocols

In Vivo Pharmacokinetic Study

This protocol is adapted from the methodologies described in the study by Minzel et al., Cell, 2018, which reported the pharmacokinetic properties of A86.[6][7][9]

1. Animal Model:

  • Species: CD-1 mice (or other appropriate strain)

  • Sex: Male or female, as specified

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Formulation and Dosing:

  • Prepare a formulation of A86 suitable for oral gavage (e.g., in 0.5% (w/v) methylcellulose in water).

  • Administer a single dose of 20 mg/kg of A86 via oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Blood can be collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.

4. Sample Analysis:

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of A86 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC from the plasma concentration-time data.

G start Start formulation Prepare A86 Formulation start->formulation dosing Oral Gavage (20 mg/kg) formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for the in vivo pharmacokinetic study of A86.

In Vitro Metabolic Stability Assay

1. Reagents and Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • A86 stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • 96-well plates

2. Assay Procedure:

  • Prepare a working solution of A86 in phosphate buffer (final concentration, e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes to the A86 working solution.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of A86 using LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of A86 remaining versus time.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

In Vitro Plasma Protein Binding Assay

1. Reagents and Materials:

  • Pooled human plasma (or from other species)

  • A86 stock solution

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rapid Equilibrium Dialysis (RED) device

2. Assay Procedure:

  • Spike the plasma with A86 to the desired concentration (e.g., 1 µM).

  • Add the A86-spiked plasma to the donor chamber of the RED device.

  • Add PBS to the receiver chamber.

  • Incubate the RED device at 37°C with gentle shaking for a predetermined time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.

  • Determine the concentration of A86 in both samples by LC-MS/MS.

3. Data Analysis:

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)

  • The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

G cluster_0 In Vitro ADME Assays cluster_1 Metabolic Stability cluster_2 Plasma Protein Binding A86 + Microsomes A86 + Microsomes Incubate (37°C) Incubate (37°C) A86 + Microsomes->Incubate (37°C) Add NADPH Add NADPH Incubate (37°C)->Add NADPH Equilibrate Equilibrate Incubate (37°C)->Equilibrate Time Points Time Points Add NADPH->Time Points Terminate & Analyze Terminate & Analyze Time Points->Terminate & Analyze A86 + Plasma A86 + Plasma RED Device RED Device A86 + Plasma->RED Device RED Device->Incubate (37°C) Analyze Chambers Analyze Chambers Equilibrate->Analyze Chambers

Caption: General workflow for in vitro ADME assays for inhibitor A86.

References

Application Notes and Protocols: A86, a BCL-2 Inhibitor, in Combination Therapy for Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Standard chemotherapy regimens have remained largely unchanged for decades and are often associated with significant toxicity and high relapse rates, particularly in older patients.[2][3][4] The development of targeted therapies has ushered in a new era of AML treatment, with a focus on exploiting the molecular vulnerabilities of leukemia cells.[2][5][6]

One of the key survival pathways co-opted by AML cells is the B-cell lymphoma 2 (BCL-2) anti-apoptotic pathway.[7][8] BCL-2 is overexpressed in AML stem cells and is associated with resistance to chemotherapy and poor clinical outcomes.[4] A86 is a potent and selective small molecule inhibitor of BCL-2. By binding to BCL-2, A86 displaces pro-apoptotic proteins, leading to the initiation of apoptosis in malignant cells.[8] Preclinical and clinical studies have demonstrated that combining BCL-2 inhibition with other anti-leukemic agents results in synergistic cytotoxicity and improved response rates in AML.[1][3][7][9]

These application notes provide an overview of the preclinical evaluation of A86 in combination with other AML drugs, including hypomethylating agents (HMAs) and cytotoxic chemotherapy. Detailed protocols for key in vitro experiments are provided to guide researchers in the investigation of A86's synergistic potential.

Signaling Pathway

BCL2_Inhibition_in_AML BCL2 BCL-2 BAX BAX BCL2->BAX sequesters BAK BAK BCL2->BAK sequesters MCL1 MCL-1 Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis BIM BIM BIM->BCL2 activates A86 A86 (BCL-2 Inhibitor) A86->BCL2 inhibits

Quantitative Data Summary

The following table summarizes the synergistic effects of A86 (data based on venetoclax) in combination with other AML drugs from preclinical studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination Agent AML Cell Line(s) Endpoint CI Value (Range) Key Findings Reference
AzacitidineVariousCell Viability< 1.0Significant synergy observed, forming the basis for clinical trials. The combination has become a standard of care for older, unfit AML patients.[4][8][10][11][12]
CytarabineMV4-11, OCI-AML3Cell Viability< 1.0Synergistic effects were observed, particularly in chemosensitive AML cell lines.[13]
DaunorubicinVariousApoptosis< 1.0Strong synergy was noted when combined with this anthracycline.[1]
EtoposideVariousApoptosis< 1.0Evidence of synergistic interaction with this topoisomerase II inhibitor.[1]
Gilteritinib (FLT3 Inhibitor)FLT3-mutated AML cellsApoptosis, Cell Viability< 1.0High rates of synergistic cell killing in FLT3-mutated AML, a common AML subtype.[14]
Ivosidenib (IDH1 Inhibitor)IDH1-mutated AML cellsCell Differentiation, Apoptosis< 1.0Combination leads to enhanced differentiation and apoptosis in IDH1-mutated AML.[12]
Magrolimab (CD47 Antibody)TP53-mutated AML cellsPhagocytosis, Cell ViabilityNot ReportedCombination enhances phagocytosis of AML cells and shows promise in poor-prognosis TP53-mutated AML.[15][16]

Experimental Protocols

Cell Viability Assay to Determine Synergy

This protocol describes how to assess the synergistic effects of A86 in combination with another AML drug using a cell viability assay and subsequent calculation of the Combination Index (CI).

Materials:

  • AML cell lines (e.g., MV4-11, OCI-AML3, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • A86 (BCL-2 inhibitor)

  • Combination drug (e.g., Azacitidine, Cytarabine)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

  • CompuSyn software or similar for CI calculation

Protocol:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Preparation: Prepare serial dilutions of A86 and the combination drug in complete medium. A constant ratio combination design is recommended for CI calculation.

  • Drug Treatment: Treat cells with A86 alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • Use the dose-response data to calculate the IC50 for each drug alone and in combination.

    • Input the dose-effect data into CompuSyn software to calculate the Combination Index (CI) values. A CI value less than 1 indicates synergy.[1]

Synergy_Assay_Workflow A Seed AML cells in 96-well plate B Prepare serial dilutions of A86 and combination drug A->B C Treat cells with single agents and combinations B->C D Incubate for 48-72 hours C->D E Measure cell viability (e.g., CellTiter-Glo) D->E F Calculate Combination Index (CI) using CompuSyn E->F G Synergy (CI < 1) F->G if H Additive (CI = 1) F->H if I Antagonism (CI > 1) F->I if

Apoptosis Assay by Annexin V/PI Staining

This protocol outlines the measurement of apoptosis in AML cells treated with A86 and a combination drug using flow cytometry.

Materials:

  • AML cell lines

  • Complete RPMI-1640 medium

  • A86

  • Combination drug

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed AML cells in 6-well plates at a density of 0.5-1 x 10⁶ cells per well. Treat with A86, the combination drug, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the percentage of apoptosis induced by the combination treatment to that of the single agents to determine if the combination enhances apoptosis.

Conclusion

The BCL-2 inhibitor A86, when used in combination with other anti-leukemic agents, demonstrates significant synergistic activity against AML cells in preclinical models. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of A86-based combination therapies. The strong preclinical rationale has paved the way for the clinical success of BCL-2 inhibitors in combination with hypomethylating agents, which has transformed the treatment landscape for older AML patients.[4][10][11][17] Further exploration of novel A86 combinations, guided by a deep understanding of AML biology and resistance mechanisms, holds the promise of developing more effective and less toxic treatments for this challenging disease.[14]

References

Application Notes and Protocols for Long-Term Storage of Casein Kinase Inhibitor A86 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1α (CK1α) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in numerous diseases, particularly cancer. A86 is a potent and specific inhibitor of CK1α, making it a valuable tool for research and a potential therapeutic agent. Proper handling and storage of A86 stock solutions are paramount to ensure its stability and activity, thereby guaranteeing the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the long-term storage and stability assessment of A86 stock solutions.

Mechanism of Action: A86 in the Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, CK1α, as part of a destruction complex with Axin, APC, and GSK3β, phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping cytoplasmic levels of β-catenin low. When a Wnt ligand binds to its receptor, Frizzled, and the co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane, leading to its inactivation. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes. A86 inhibits the kinase activity of CK1α, thereby preventing the initial phosphorylation of β-catenin and leading to its stabilization and the activation of Wnt target genes, even in the absence of a Wnt signal.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / A86 Inhibition CK1a_off CK1α DestructionComplex Destruction Complex CK1a_off->DestructionComplex GSK3b_off GSK3β GSK3b_off->DestructionComplex Axin_off Axin Axin_off->DestructionComplex APC_off APC APC_off->DestructionComplex beta_catenin_off β-catenin DestructionComplex->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh DestructionComplex_inactivated Inactive Destruction Complex Dsh->DestructionComplex_inactivated Inhibits A86 A86 CK1a_on CK1α A86->CK1a_on Inhibits CK1a_on->DestructionComplex_inactivated beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of A86.

Data Presentation: Recommended Storage Conditions for A86 Stock Solutions

To ensure the long-term stability and efficacy of Casein Kinase inhibitor A86, it is crucial to adhere to the following storage recommendations. The stability of A86 is dependent on whether it is in solid (powder) form or dissolved in a solvent.

FormSolventStorage Temperature (°C)Recommended Duration
Powder --20Up to 3 years
4Up to 2 years
In Solvent DMSO-80Up to 6 months
-20Up to 1 month

Note: For stock solutions in solvent, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Experimental Protocols

Protocol 1: Preparation of A86 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of A86 in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the vial of A86 powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of A86 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of A86: 344.43 g/mol ), weigh out 3.44 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the A86 powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution gently until the A86 powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile polypropylene microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to minimize waste.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Protocol 2: Stability Assessment of A86 Stock Solutions via Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of A86 stock solutions over time using a stability

Troubleshooting & Optimization

Technical Support Center: Casein Kinase Inhibitor A86

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Casein Kinase inhibitor A86.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of A86 for in vitro use is Dimethyl Sulfoxide (DMSO).[1]

Q2: What is the maximum concentration for a stock solution of A86 in DMSO?

A2: A stock solution of A86 can be prepared in DMSO at a concentration of 12.5 mg/mL (36.29 mM).[1] It is recommended to use ultrasonic treatment, warming, and heating to 60°C to achieve this concentration.[1]

Q3: How should I store the stock solution of A86?

A3: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q4: My A86 inhibitor precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: Your target concentration in the aqueous buffer might be above the solubility limit of A86. Try using a lower final concentration.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final DMSO concentration in your assay to improve solubility. However, always run a vehicle control to account for any effects of the solvent.

  • Use a surfactant: For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to your assay buffer can help maintain the solubility of hydrophobic compounds.[3]

  • Consider formulation with solubilizing agents: For in vivo studies, specific formulations with agents like PEG300, Tween-80, or SBE-β-CD are necessary to achieve solubility.[1] While not always suitable for in vitro work, these may be adaptable for certain experimental setups.

Q5: What are the known targets of this compound?

A5: A86 is a potent inhibitor of Casein Kinase 1α (CK1α) with a Kd of 0.31 nM.[1][2] It also co-targets the transcriptional kinases CDK7 and CDK9 with Kd values of 0.31 nM and 5.4 nM, respectively.[1][2]

Troubleshooting Guide

Issue: Precipitate formation during dilution of DMSO stock solution

Q: I observed a precipitate immediately after adding my A86 DMSO stock to my aqueous cell culture medium/buffer. How can I resolve this?

A: This indicates that the aqueous solubility of A86 has been exceeded. Follow these steps to troubleshoot:

  • Verify Final Concentration: Ensure the final concentration of A86 in your experiment is necessary. Often, potent inhibitors like A86 are effective at lower concentrations where solubility is not an issue.[1][2]

  • Optimize Dilution Method:

    • Instead of adding the A86 stock directly to the full volume of aqueous buffer, try a serial dilution approach.

    • Perform an intermediate dilution in a solvent mixture with a higher percentage of DMSO before the final dilution into the aqueous buffer.

  • Sonication: After dilution, briefly sonicate the solution to help dissolve any micro-precipitates.

  • Freshly Prepare Solutions: Always prepare the final working solution fresh before each experiment. Do not store diluted aqueous solutions of A86.

Issue: Inconsistent experimental results

Q: I am observing high variability in my results between experiments. Could this be related to A86 solubility?

A: Yes, inconsistent solubility can lead to variable effective concentrations of the inhibitor.

  • Ensure Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is completely dissolved. If stored at -20°C or -80°C, allow it to fully thaw at room temperature and vortex briefly.

  • Pre-warm Aqueous Media: Adding a cold DMSO stock to a warm aqueous medium can sometimes cause the compound to precipitate. Try pre-warming your buffer or media to the temperature of your DMSO stock before mixing.

  • Check for Compound Adsorption: Poorly soluble compounds can adsorb to plasticware. Consider using low-adhesion microplates or glassware.

Quantitative Data Summary

The following tables summarize the solubility and inhibitory concentrations of this compound.

Table 1: Solubility of this compound

Solvent/VehicleConcentrationNotes
DMSO12.5 mg/mL (36.29 mM)Requires sonication, warming, and heating to 60°C.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 1.25 mg/mL (3.63 mM)For in vivo use. Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mL (3.63 mM)For in vivo use. Results in a clear solution.[1]
10% DMSO, 90% corn oil≥ 1.25 mg/mL (3.63 mM)For in vivo use. Results in a clear solution.[1]

Table 2: In Vitro Activity of this compound

TargetBinding Affinity (Kd)
CK1α0.31 nM
CDK70.31 nM
CDK95.4 nM

Experimental Protocols

Protocol 1: Preparation of A86 Stock Solution for In Vitro Assays
  • Weigh the required amount of A86 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2903 mL of DMSO to 1 mg of A86).[1]

  • To aid dissolution for higher concentrations (up to 12.5 mg/mL), warm the solution to 60°C and sonicate until the solution is clear.[1]

  • Vortex the solution to ensure it is thoroughly mixed.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of A86 Formulation for In Vivo Administration

This protocol describes the preparation of an A86 formulation using PEG300 and Tween-80.

  • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the A86 powder to the vehicle to achieve the desired final concentration (e.g., 1.25 mg/mL).

  • Vortex the mixture thoroughly.

  • Sonicate the suspension until the solution becomes clear.

  • This formulation should be prepared fresh before each administration.

Visualizations

Signaling_Pathway_of_A86_Inhibition cluster_kinases Primary Targets cluster_downstream Downstream Effects A86 Casein Kinase inhibitor A86 CK1a CK1α A86->CK1a CDK7 CDK7 A86->CDK7 CDK9 CDK9 A86->CDK9 p53 p53 Stabilization CK1a->p53 Inhibits degradation of MYC MYC Expression CDK7->MYC Promotes transcription of MDM2 MDM2 Expression CDK7->MDM2 Promotes transcription of MCL1 MCL1 Expression CDK7->MCL1 Promotes transcription of CDK9->MYC Promotes transcription of CDK9->MDM2 Promotes transcription of CDK9->MCL1 Promotes transcription of Apoptosis Leukemia Cell Apoptosis p53->Apoptosis MYC->Apoptosis Inhibits MDM2->p53 Promotes degradation of MCL1->Apoptosis Inhibits

Caption: Signaling pathway inhibited by A86.

A86_Stock_Preparation_Workflow start Start weigh Weigh A86 Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Heat (60°C) and Sonicate until clear add_dmso->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing an A86 stock solution.

Solubility_Troubleshooting_Workflow start Precipitate Observed in Aqueous Solution check_conc Is the final concentration above the solubility limit? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <1%? check_conc->check_dmso No resolved Issue Resolved lower_conc->resolved increase_dmso Increase final DMSO (with vehicle control) check_dmso->increase_dmso Yes use_surfactant For cell-free assays, add Tween-20 (0.01-0.05%) check_dmso->use_surfactant No increase_dmso->resolved serial_dilution Use serial dilution method use_surfactant->serial_dilution serial_dilution->resolved

Caption: Troubleshooting workflow for A86 solubility issues.

References

Technical Support Center: Optimizing A86 Inhibitor Concentration for Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the A86 inhibitor in leukemia cell line experiments. The information is designed to assist in optimizing experimental conditions and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the A86 inhibitor?

A86 is a potent and orally active inhibitor of Casein Kinase 1α (CK1α). It also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). By inhibiting these kinases, A86 can induce apoptosis in leukemia cells, making it a compound of interest for anti-leukemic research.

Q2: Which signaling pathways are affected by the A86 inhibitor?

The primary target of A86 is CK1α, a key regulator of several critical signaling pathways implicated in cancer, including:

  • p53 Signaling: CK1α is known to interact with MDM2, a negative regulator of the tumor suppressor p53. Inhibition of CK1α can lead to the stabilization and activation of p53, thereby promoting apoptosis.

  • Wnt/β-catenin Signaling: CK1α plays a complex role in the Wnt/β-catenin pathway. While it is traditionally known as a negative regulator that promotes β-catenin degradation, the inhibition of CK1α in some cancer contexts, including certain leukemias, has been shown to have anti-proliferative effects, suggesting a context-dependent role.

Q3: What is a typical starting concentration range for A86 in leukemia cell lines?

Based on available data for potent CK1α inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific leukemia cell line and experimental endpoint. Some studies have shown high efficacy of similar inhibitors at concentrations of 160 nM or lower.[1]

Q4: How should I prepare and store the A86 inhibitor?

A86 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can reduce the inhibitor's potency. Store the stock solution at -20°C or -80°C as per the manufacturer's instructions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low cytotoxicity observed 1. Suboptimal Inhibitor Concentration: The concentration of A86 may be too low for the specific cell line. 2. Cell Line Resistance: The leukemia cell line may be inherently resistant to CK1α inhibition. 3. Incorrect Drug Preparation/Storage: The inhibitor may have degraded due to improper handling.1. Perform a Dose-Response Curve: Test a wider range of A86 concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your cell line. 2. Verify Target Expression: Confirm the expression of CK1α in your cell line via Western blot or qPCR. 3. Prepare Fresh Inhibitor Stock: Dissolve a fresh vial of A86 in the recommended solvent and store it appropriately.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of inhibitor or reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells.
Unexpected Western blot results (e.g., no change in p53 levels) 1. Incorrect Antibody/Concentration: The primary or secondary antibody may not be optimal. 2. Insufficient Incubation Time: The duration of A86 treatment may be too short to induce detectable changes. 3. Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane.1. Optimize Antibody Dilutions: Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is appropriate for the primary. 2. Perform a Time-Course Experiment: Treat cells with A86 for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in your target proteins. 3. Verify Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize protein bands.
Inhibitor precipitates in culture media 1. Low Solubility: The final concentration of the inhibitor in the media exceeds its solubility limit. 2. High DMSO Concentration: The final concentration of DMSO in the media is too high, causing cytotoxicity or precipitation.1. Prepare Intermediate Dilutions: Make serial dilutions of the stock solution in culture media before adding to the cells. 2. Maintain Low DMSO Concentration: Ensure the final DMSO concentration in the culture media is typically below 0.5% (v/v).

Data Presentation: Inhibitory Potency of Selected Kinase Inhibitors in Leukemia Cell Lines

The following table presents representative IC50 values for various kinase inhibitors in different leukemia cell lines. Note: These are example values and the IC50 for A86 should be experimentally determined for your specific cell line.

InhibitorTarget(s)Cell LineLeukemia TypeIC50 (nM)
AD-80 MultikinaseMV4-11AML0.4 - 1.1
MOLM-13AML0.4 - 1.1
ABT-199 Bcl-2HL-60APL97
OCI-AML3AML15,000
MLL-rearranged linesAML260 (median)
NT1721 DNMT1, EZH2, BMI1FLT3-ITD+ linesAMLlow nanomolar
Primary AML cellsAML~10
Selinexor XPO1Kasumi-1AML~120
MOLM13AML~160
JQ1 BET bromodomainsKasumi-1AML~80
MOLM13AML~100

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of A86 in leukemia cell lines using a colorimetric MTT assay.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • A86 inhibitor stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest leukemia cells in their logarithmic growth phase.

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the A86 inhibitor in complete culture medium. A common starting range is from 10 µM down to 1 nM.

    • Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.

    • Carefully remove 50 µL of media from each well and add 50 µL of the diluted inhibitor solutions.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well.

    • Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of A86-Treated Leukemia Cells

This protocol describes the detection of key proteins in the p53 and Wnt/β-catenin pathways in leukemia cells following treatment with A86.

Materials:

  • Leukemia cell lines

  • A86 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p53, mouse anti-MDM2, rabbit anti-β-catenin, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed leukemia cells in 6-well plates and treat with the desired concentration of A86 for the appropriate duration (e.g., 24 hours).

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions: p53 (1:1000), MDM2 (1:500), β-catenin (1:1000), GAPDH (1:5000).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like GAPDH.

Visualizations

A86_Signaling_Pathway A86 Inhibitor Signaling Pathway in Leukemia cluster_p53 p53 Pathway cluster_wnt Wnt/β-catenin Pathway A86 A86 Inhibitor CK1a CK1α A86->CK1a inhibits MDM2 MDM2 CK1a->MDM2 activates B_catenin β-catenin CK1a->B_catenin promotes degradation of p53 p53 MDM2->p53 inhibits (degradation) Apoptosis Apoptosis p53->Apoptosis promotes Degradation Degradation B_catenin->Degradation

Caption: A86 inhibits CK1α, leading to p53 stabilization and apoptosis.

Experimental_Workflow_IC50 Experimental Workflow for IC50 Determination Start Start Seed_Cells Seed Leukemia Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_A86 Treat with A86 Serial Dilutions Incubate_24h->Treat_A86 Incubate_48_72h Incubate 48-72h Treat_A86->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of A86 using an MTT assay.

Troubleshooting_Logic Troubleshooting Logic for A86 Experiments Start Experiment Fails (e.g., no effect) Check_Concentration Is A86 concentration optimized? Start->Check_Concentration Check_Cells Is the cell line appropriate? Check_Concentration->Check_Cells Yes Solution_Dose_Response Perform Dose-Response Check_Concentration->Solution_Dose_Response No Check_Reagents Are reagents (A86, antibodies) fresh and properly stored? Check_Cells->Check_Reagents Yes Solution_Verify_Target Verify Target Expression Check_Cells->Solution_Verify_Target No Check_Protocol Is the experimental protocol (timing, densities) optimized? Check_Reagents->Check_Protocol Yes Solution_Fresh_Reagents Use Fresh Reagents Check_Reagents->Solution_Fresh_Reagents No Solution_Optimize_Protocol Optimize Protocol Parameters Check_Protocol->Solution_Optimize_Protocol No

Caption: A logical approach to troubleshooting common A86 experimental issues.

References

A86 inhibitor stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of A86 inhibitor in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting A86 inhibitor?

A1: For long-term storage, it is recommended to dissolve A86 inhibitor in high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] For most in vitro experiments, DMSO is the preferred solvent.[2] Always refer to the product-specific datasheet for any exceptions or alternative solvent recommendations.

Q2: How should I prepare a working solution of A86 inhibitor for cell culture experiments?

A2: To prepare a working solution, the concentrated DMSO stock solution should be diluted in your cell culture medium.[2] It is crucial to ensure that the final concentration of DMSO in the cell culture is low, typically less than 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[1][2] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in your experiments.[1]

Q3: My A86 inhibitor precipitates when I add it to the cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue with hydrophobic small molecules.[2][3] Here are a few troubleshooting steps:

  • Increase the dilution factor: Prepare a more dilute stock solution in DMSO before adding it to the medium. This can help keep the compound in solution.[1]

  • Vortex or sonicate: After diluting the DMSO stock in the medium, vortex the solution or use a sonicator to aid dissolution.[2]

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may improve solubility.

  • Check for media component interactions: Some components in serum-free media can cause precipitation of salts or other molecules.[4]

Q4: How should I store the A86 inhibitor stock solution in DMSO?

A4: For long-term stability, A86 inhibitor stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or precipitation.

Q5: For how long is the A86 inhibitor stable in DMSO and cell culture media?

A5: The stability of A86 inhibitor can vary depending on the specific storage conditions and the composition of the cell culture medium. It is recommended to perform a stability study to determine its shelf life under your experimental conditions. As a general guideline, most small molecules in anhydrous DMSO are stable for several months to years when stored properly at -20°C or -80°C. In aqueous solutions like cell culture media, stability is often much lower, potentially on the order of hours to days at 37°C.[1]

Troubleshooting Guides

Issue 1: A86 Inhibitor Precipitation in Cell Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after adding the inhibitor.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes and Solutions:

Possible Cause Solution
Low aqueous solubility Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). Prepare a more dilute stock solution in DMSO.[1][3]
Interaction with media components Test the inhibitor's solubility in a simpler buffered solution (e.g., PBS) to see if media components are the issue. Consider using a different formulation of cell culture medium if possible.
Temperature shock Ensure both the inhibitor stock solution and the cell culture medium are at room temperature or 37°C before mixing.
Incorrect dilution technique Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid mixing.[2]
Issue 2: Loss of A86 Inhibitor Activity Over Time

Symptoms:

  • Decreased or no biological effect of the inhibitor in your assay compared to previous experiments.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

Possible Cause Solution
Degradation in DMSO stock Ensure the DMSO used is anhydrous, as moisture can accelerate degradation.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Instability in cell culture medium The inhibitor may be unstable at 37°C in aqueous solution. Perform a time-course experiment to determine how long the inhibitor remains active in your cell culture conditions. Consider replenishing the inhibitor with fresh medium during long-term experiments.
Adsorption to plasticware Some hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion plasticware or including a carrier protein like BSA in your assay buffer (if compatible with your experiment).
Incorrect storage of stock solution Verify that the stock solution has been stored at the recommended temperature and protected from light if it is light-sensitive.

Experimental Protocols

Protocol: Assessing the Stability of A86 Inhibitor in DMSO and Cell Culture Media

This protocol outlines a general method to determine the stability of A86 inhibitor using High-Performance Liquid Chromatography (HPLC).

Materials:

  • A86 inhibitor

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Temperature-controlled incubator (37°C)

  • -20°C and -80°C freezers

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of A86 inhibitor (e.g., 10 mM) in anhydrous DMSO.

  • Sample Preparation for DMSO Stability:

    • Aliquot the DMSO stock solution into several vials.

    • Store aliquots at different temperatures: room temperature, 4°C, -20°C, and -80°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each temperature.

  • Sample Preparation for Cell Culture Media Stability:

    • Dilute the A86 inhibitor DMSO stock solution into pre-warmed (37°C) cell culture medium to a final working concentration (e.g., 10 µM).

    • Incubate the solution at 37°C in a CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium.

  • HPLC Analysis:

    • For each time point and condition, dilute the sample in the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram to determine the peak area of the A86 inhibitor.

  • Data Analysis:

    • Calculate the percentage of A86 inhibitor remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining inhibitor versus time for each storage condition.

Data Presentation

Table 1: Example Stability of A86 Inhibitor in DMSO at Various Temperatures
Storage Temperature% Remaining after 1 month% Remaining after 3 months% Remaining after 6 months
Room Temperature85%65%40%
4°C98%95%90%
-20°C>99%>99%>99%
-80°C>99%>99%>99%

Note: This is example data and should be confirmed by experimental analysis.

Table 2: Example Stability of A86 Inhibitor in Cell Culture Medium at 37°C
Incubation Time% Remaining
0 hours100%
4 hours92%
8 hours81%
12 hours70%
24 hours45%
48 hours15%

Note: This is example data and should be confirmed by experimental analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM A86 Stock in DMSO prep_media Prepare Working Solution in Cell Culture Medium prep_stock->prep_media storage_dmso DMSO Stock Aliquots (RT, 4°C, -20°C, -80°C) prep_stock->storage_dmso storage_media Media Solution (37°C) prep_media->storage_media sampling_dmso Collect DMSO Samples (Weeks 0, 1, 2, 4, 8, 12) storage_dmso->sampling_dmso sampling_media Collect Media Samples (Hours 0, 2, 4, 8, 12, 24, 48) storage_media->sampling_media hplc HPLC Analysis sampling_dmso->hplc sampling_media->hplc data_analysis Data Analysis and Plotting hplc->data_analysis

Caption: Workflow for assessing A86 inhibitor stability.

troubleshooting_workflow start Issue: Inconsistent or No Inhibitor Activity check_precipitation Is there visible precipitation in the medium? start->check_precipitation troubleshoot_solubility Troubleshoot Solubility: - Lower concentration - Sonicate/Vortex - Warm medium check_precipitation->troubleshoot_solubility Yes check_storage How was the DMSO stock solution stored? check_precipitation->check_storage No improper_storage Improper Storage: - Moisture contamination - Repeated freeze-thaw check_storage->improper_storage Improperly proper_storage Proper Storage: - Anhydrous DMSO - Aliquoted, -80°C check_storage->proper_storage Properly check_media_stability Is the inhibitor stable in media at 37°C for the duration of the experiment? proper_storage->check_media_stability unstable_in_media Unstable in Media: - Perform time-course stability test - Replenish inhibitor during experiment check_media_stability->unstable_in_media No/Unknown stable_in_media Consider Other Factors: - Cell health - Assay conditions - Adsorption to plastic check_media_stability->stable_in_media Yes

Caption: Troubleshooting inconsistent A86 inhibitor activity.

References

Technical Support Center: Casein Kinase 1α Inhibitor A86

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using the Casein Kinase 1α (CK1α) inhibitor A86. It provides troubleshooting advice and answers to frequently asked questions regarding its use, with a focus on its known off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of inhibitor A86?

A1: The primary target of A86 is Casein Kinase 1α (CK1α), a serine/threonine kinase involved in various cellular processes, including the Wnt signaling pathway.[1][2][3] A86 is a potent, orally active inhibitor of CK1α with a binding affinity (Kd) of 9.8 nM.[1]

Q2: Does A86 have known off-target effects?

A2: Yes, A86 is known to have significant off-target inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] These kinases are crucial components of the transcriptional machinery.[4][5] Notably, it has been reported to have minimal to no activity against CDK8, CDK13, CDK11a, CDK11b, and CDK19.[1][4]

Q3: What are the downstream consequences of inhibiting the off-targets CDK7 and CDK9?

A3: CDK7 is a component of the transcription factor IIH (TFIIH) and acts as a CDK-activating kinase (CAK), while CDK9 is the kinase subunit of the positive transcription elongation factor b (P-TEFb).[4][5][6] Inhibition of these kinases can lead to a general shutdown of transcription, affecting the expression of short-lived mRNAs and proteins, such as the oncogenes MYC and MCL1.[4][5][7] This can induce apoptosis and cell cycle arrest, which may confound results aimed at studying CK1α-specific functions.[4][5][6]

Q4: In what experimental systems has A86 been used?

A4: A86 and similar dual CKIα/CDK7/9 inhibitors have been shown to be highly effective at inducing apoptosis in acute myeloid leukemia (AML) cells, both in vitro and in preclinical mouse models.[4][8] This effect is linked to its ability to stabilize p53 and reduce the expression of MYC and MDM2.[2][4]

Troubleshooting Guide

Problem: My experimental results are more potent than expected (e.g., higher levels of apoptosis, widespread changes in gene expression).

  • Possible Cause: This is likely due to the off-target inhibition of CDK7 and CDK9 by A86.[4] These transcriptional kinases regulate the expression of many genes, including key survival proteins like MYC and MCL1.[2][5][7] Inhibition of these targets can lead to a potent pro-apoptotic response that may overshadow the specific effects of CK1α inhibition.

  • Solution:

    • Validate Off-Target Effects: Perform a Western blot to check the phosphorylation status of the RNA Polymerase II C-terminal domain (Pol II CTD) at Serine 2 (a CDK9 target) and Serine 5/7 (a CDK7 target).[5][9] A decrease in phosphorylation at these sites will confirm CDK7/9 inhibition.

    • Analyze Downstream Markers: Check the protein and mRNA levels of known CDK7/9 targets like MYC and MCL1.[2][4] A rapid decrease in their expression is a strong indicator of off-target activity.

    • Use a More Selective Inhibitor: If your goal is to study CK1α specifically, consider using a more selective inhibitor as a control experiment to delineate the CK1α-specific effects.

    • Dose-Response Analysis: Perform a careful dose-response experiment. It is possible that at lower concentrations, A86 may exhibit more selectivity for CK1α.

Problem: I am seeing changes in Wnt signaling, but also a strong cell cycle arrest phenotype.

  • Possible Cause: While CK1α is a key regulator of the Wnt/β-catenin pathway, CDK7 is a CDK-activating kinase (CAK) that is essential for cell cycle progression.[6][10] Inhibition of CDK7 prevents the activation of cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6), leading to cell cycle arrest, typically at the G1 phase.[6][11] This can complicate the interpretation of results related to Wnt signaling, which also influences proliferation.

  • Solution:

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of your cells treated with A86. A significant accumulation of cells in the G1 or G2/M phase would point towards CDK7 inhibition.[9]

    • Examine CDK Activation: If possible, assess the phosphorylation status of the T-loop of cell cycle CDKs like CDK1 (Thr161) or CDK2 (Thr160) via Western blot.[6] A decrease in phosphorylation would confirm the inhibition of CAK activity.

    • Compare with Other Inhibitors: Compare the phenotype to that induced by a selective CDK7 inhibitor (if available) and a selective CK1α inhibitor to distinguish the respective contributions to the observed phenotype.

Problem: I am not seeing the expected phenotype based on CK1α inhibition alone.

  • Possible Cause: The powerful off-target effects of A86 on transcription (via CDK7/9) might be masking or overriding the more subtle phenotypes associated with CK1α inhibition.[4] For example, a general shutdown of transcription can lead to cellular responses that are independent of the Wnt pathway.

  • Solution:

    • Conduct a Kinome Screen: If resources permit, perform a broad kinase selectivity profile (e.g., KINOMEscan) to identify all potential targets of A86 in your system at the concentration you are using. This provides a comprehensive view of its activity.

    • Use Genetic Approaches: As a complementary approach, use siRNA or shRNA to specifically knock down CK1α. This will allow you to observe the phenotype of CK1α loss without the confounding off-target effects of a small molecule inhibitor.[12]

    • Rescue Experiments: Attempt a rescue experiment by overexpressing a drug-resistant mutant of CK1α to see if it can reverse the observed phenotype. This can help confirm which effects are truly on-target.

Data Presentation

Table 1: Known Inhibitory Profile of A86

TargetTarget ClassPotencyNotes
CK1α Serine/Threonine KinaseKd = 9.8 nMPrimary Target.[1]
CDK7 Serine/Threonine KinaseHigh InhibitionOff-Target. Component of TFIIH, a CDK-activating kinase.[4]
CDK9 Serine/Threonine KinaseHigh InhibitionOff-Target. Component of P-TEFb, regulates transcriptional elongation.[4]

Note: Specific IC50 or Kd values for CDK7 and CDK9 are not consistently reported in the public domain, but studies confirm potent inhibition.[4]

Experimental Protocols

Protocol 1: Western Blot for Assessing On-Target and Off-Target Activity

This protocol allows for the simultaneous assessment of CK1α, CDK7, and CDK9 inhibition by analyzing their downstream substrates.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of A86 (e.g., 10 nM - 2 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against:

    • p-β-catenin (Ser45): To assess CK1α activity (inhibition of CK1α leads to decreased phosphorylation).[10]

    • p-RNA Polymerase II CTD (Ser2): To assess CDK9 activity.[5]

    • p-RNA Polymerase II CTD (Ser5): To assess CDK7 activity.[11]

    • Total β-catenin, Total RNA Polymerase II, and a loading control (e.g., GAPDH, β-actin): For normalization.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of these substrates indicates target engagement by A86.

Protocol 2: Kinase Selectivity Profiling (General Methodology)

To obtain a comprehensive understanding of A86's off-target effects, a broad kinase profiling assay is recommended. Services like Eurofins' KINOMEscan® offer a high-throughput method for this.[13]

  • Compound Submission: The inhibitor (A86) is submitted to the service provider at a specified concentration (typically 1-10 µM for an initial screen).

  • Assay Principle (Competition Binding): The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.[13] The amount of kinase bound to the solid support is quantified.

  • Data Generation: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor.

  • Hit Identification: "Hits" are identified as kinases for which binding is significantly displaced by the test compound (e.g., %Ctrl < 10 or < 35, depending on the threshold).

  • Dose-Response Confirmation (Kd Determination): For identified hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), which provides a quantitative measure of binding affinity.[13] This involves running the assay with an 11-point dilution series of the compound.

  • Data Visualization: The selectivity profile is often visualized using a TREEspot® diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[13]

Visualizations

CK1a_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Wnt Wnt Ligand Wnt->Frizzled binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates & binds A86 Inhibitor A86 A86->Destruction_Complex inhibits CK1α component Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D1) TCF_LEF->Target_Genes activates transcription

Caption: Intended Target Pathway: A86 inhibits CK1α, a key component of the β-catenin destruction complex.

Off_Target_Pathway cluster_nucleus Nucleus TFIIH TFIIH CDK7 RNAPII RNA Polymerase II TFIIH:f0->RNAPII phosphorylates Ser5/7 (Initiation/Pause Release) PTEFb P-TEFb CDK9 PTEFb:f0->RNAPII phosphorylates Ser2 (Productive Elongation) mRNA mRNA Transcript RNAPII->mRNA Elongation DNA DNA Template A86 Inhibitor A86 A86->TFIIH:f0 inhibits A86->PTEFb:f0 inhibits

Caption: Off-Target Effects: A86 inhibits the transcriptional kinases CDK7 and CDK9, blocking RNA Pol II function.

Experimental_Workflow start Unexpected Experimental Result with A86 q1 Is cell viability or gene expression broadly affected? start->q1 check_cdk Hypothesis: Off-target CDK7/9 inhibition q1->check_cdk Yes check_wnt Hypothesis: On-target CK1α inhibition q1->check_wnt No western_cdk Western Blot: p-Pol II (Ser2, Ser5) MYC, MCL1 check_cdk->western_cdk western_wnt Western Blot: p-β-catenin (Ser45) check_wnt->western_wnt q2 Phosphorylation Decreased? western_cdk->q2 q3 Phosphorylation Decreased? western_wnt->q3 confirm_off_target Conclusion: Off-target effects are significant. Use controls (e.g., selective inhibitors, siRNA). q2->confirm_off_target Yes re_evaluate Re-evaluate initial hypothesis. Consider kinome screen for unexpected targets. q2->re_evaluate No confirm_on_target Conclusion: On-target effects confirmed. Evaluate other experimental variables. q3->confirm_on_target Yes q3->re_evaluate No

Caption: Workflow for troubleshooting unexpected results and identifying the source of inhibitor A86's effects.

References

Interpreting unexpected results with A86 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the A86 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues.

Troubleshooting Guides

Issue: Unexpectedly Low Potency or Lack of Efficacy

One of the primary challenges in working with kinase inhibitors is a perceived lack of potency. This can manifest as higher-than-expected IC50 values or a complete absence of the desired cellular effect. The following table summarizes potential causes and provides recommended actions.

Potential Cause Quantitative Data Interpretation Recommended Action
Suboptimal Assay Conditions IC50 values are significantly higher than the published data.Verify ATP and substrate concentrations in your kinase assay. Ensure the enzyme concentration is appropriate and the reaction is in the linear range.[1]
Inactive Inhibitor Complete lack of inhibition at any concentration.Confirm the expiration date and proper storage of the A86 inhibitor. Test the inhibitor's activity in a validated control assay.
Cell Line Resistance The IC50 in your cell-based assay is orders of magnitude higher than the biochemical IC50.Sequence the target kinase in your cell line to check for mutations. Consider that some cancer cells develop resistance to kinase inhibitors.[2]
High Cell Seeding Density IC50 values increase with higher cell numbers per well.Optimize cell seeding density to ensure it does not confound the inhibitor's effect.

To ensure the accuracy of your in vitro kinase assays, follow this validated protocol:

  • Enzyme Titration: Determine the optimal enzyme concentration by performing the assay with varying concentrations of the kinase to find a concentration that results in a signal-to-background ratio of ≥10.[1]

  • Determine Km for ATP: Measure the kinase activity at various ATP concentrations (e.g., 0.5 to 100 µM) to determine the Michaelis constant (Km).[1] For subsequent inhibitor studies, use an ATP concentration at or near the Km.

  • IC50 Determination: Perform the kinase assay with a fixed concentration of kinase and ATP, and a range of A86 inhibitor concentrations.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]

Issue: Contradictory Cellular Effects or Off-Target Activity

Researchers may sometimes observe cellular effects that are inconsistent with the known function of the target kinase or even contradictory to the expected outcome.

Potential Cause Quantitative Data Interpretation Recommended Action
Off-Target Inhibition The inhibitor affects pathways unrelated to the primary target.Perform a kinome-wide selectivity screen to identify other kinases that are inhibited by A86. Note that some kinase inhibitors have been found to have potent non-kinase off-targets.[4][5]
Pathway Retroactivity Inhibition of a downstream kinase leads to the activation of an upstream or parallel pathway.[6][7]Use orthogonal methods, such as RNAi or CRISPR, to validate that the observed phenotype is a direct result of inhibiting the intended target.
Inhibition of a Different Cellular Process The observed phenotype (e.g., apoptosis) is due to an entirely different mechanism.Consider the possibility that the inhibitor may have unexpected targets. For example, the compound IC261, initially thought to be a CK1δ/ε inhibitor, was later found to inhibit microtubule polymerization.[5]

Frequently Asked Questions (FAQs)

Q1: We are observing apoptosis in our cancer cell line after treatment with the A86 inhibitor, but we also see an upregulation of Wnt signaling targets. Isn't this contradictory?

This is a plausible, albeit complex, observation. The A86 inhibitor, as a Casein Kinase inhibitor, can have multifaceted effects.

  • Apoptosis Induction: Casein Kinase inhibitors can promote apoptosis. This can occur through the stabilization of p53, which is a tumor suppressor protein that can initiate programmed cell death.[8]

  • Wnt Pathway Modulation: The Wnt signaling pathway is intricately regulated by Casein Kinase 1 (CK1).[9][10] Inhibition of CK1 can, in some contexts, lead to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator in the Wnt pathway. This would result in the increased expression of Wnt target genes. The ultimate cellular outcome may depend on the balance between the pro-apoptotic signals and the pro-proliferative Wnt signals, and this can be cell-type specific.

Q2: Our in vitro kinase assay shows potent inhibition of Casein Kinase by A86, but we see minimal effect on cell proliferation in our breast cancer cell line. Why might this be?

There are several potential reasons for this discrepancy:

  • Cellular Permeability: The A86 inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Drug Efflux: The cancer cells may be expressing high levels of drug efflux pumps that actively remove the A86 inhibitor from the cell.

  • Redundant Pathways: The cancer cell line may have redundant signaling pathways that compensate for the inhibition of the targeted Casein Kinase, thus maintaining cell proliferation.

  • Off-Target Effects at Higher Concentrations: It is possible that the anti-proliferative effects observed in other cell lines are due to off-target effects that only become apparent at higher concentrations, and your cell line may not be sensitive to these off-targets.

Q3: We suspect off-target effects with the A86 inhibitor. What is the best way to confirm this?

Confirming off-target effects requires a multi-pronged approach:

  • Kinome Profiling: A broad in vitro kinase panel can identify other kinases that are inhibited by A86.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the intended Casein Kinase target. If the cellular phenotype observed with the A86 inhibitor is not replicated with genetic knockdown/knockout, it strongly suggests off-target effects.

  • Chemical Proteomics: Techniques like affinity chromatography with immobilized A86 can be used to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.

Visualizations

A86_Apoptosis_Pathway A86 Induced Apoptosis Pathway A86 A86 Inhibitor CK Casein Kinase A86->CK MDM2 MDM2 CK->MDM2 phosphorylates & activates p53 p53 MDM2->p53 ubiquitinates for degradation Apoptosis Apoptosis p53->Apoptosis

Caption: A86 inhibitor induces apoptosis by inhibiting Casein Kinase, leading to p53 stabilization.

Wnt_Signaling_and_A86 Unexpected Wnt Pathway Activation by A86 A86 A86 Inhibitor CK1 Casein Kinase 1 (CK1) A86->CK1 DestructionComplex Destruction Complex (Axin, APC, GSK3) CK1->DestructionComplex primes for GSK3 phosphorylation beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Targets activates transcription

Caption: A86 inhibition of CK1 may paradoxically activate Wnt signaling by preventing β-catenin degradation.

Troubleshooting_Workflow Troubleshooting Unexpected Results with A86 Start Unexpected Result Observed CheckAssay Validate Assay Conditions Start->CheckAssay CheckInhibitor Confirm Inhibitor Activity & Purity Start->CheckInhibitor OrthogonalValidation Orthogonal Target Validation (RNAi/CRISPR) CheckAssay->OrthogonalValidation CheckInhibitor->OrthogonalValidation OffTargetScreen Off-Target Screening (Kinome Scan) OrthogonalValidation->OffTargetScreen if phenotype is independent of target Hypothesis Formulate New Hypothesis OrthogonalValidation->Hypothesis if phenotype is dependent on target OffTargetScreen->Hypothesis

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with the A86 inhibitor.

References

How to minimize toxicity of Casein Kinase inhibitor A86 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the in vivo toxicity of the Casein Kinase inhibitor A86. Given the limited publicly available in vivo toxicity data for A86, this resource combines information on A86 with preclinical data from inhibitors targeting its known kinases: Casein Kinase 1α (CK1α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9).

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound?

A86 is a potent, orally active inhibitor of Casein Kinase 1α (CK1α). It also demonstrates inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). This multi-targeted profile contributes to its therapeutic potential but may also be a source of its in vivo toxicity.

Q2: Is there a known Maximum Tolerated Dose (MTD) for A86 in vivo?

As of the latest available information, a specific Maximum Tolerated Dose (MTD) for A86 has not been publicly established in common preclinical models like mice or rats. Dose-escalation studies are typically required to determine the MTD of a new compound. Researchers should perform a pilot dose-range-finding study to identify a well-tolerated and efficacious dose for their specific animal model and experimental conditions.

Q3: What are the potential sources of A86 toxicity in vivo?

The toxicity of A86 in vivo can likely be attributed to two main factors:

  • On-target toxicity: Inhibition of the intended targets (CK1α, CDK7, CDK9) in normal, healthy tissues can lead to adverse effects. For instance, since these kinases are involved in fundamental cellular processes like cell cycle regulation and transcription, their inhibition can impact highly proliferative tissues.

  • Off-target toxicity: A86 may inhibit other kinases or cellular proteins beyond its intended targets, leading to unforeseen side effects. This is a common challenge with kinase inhibitors.

Q4: What are the common adverse effects observed with inhibitors of CK1α, CDK7, and CDK9?

While specific data for A86 is limited, studies on other inhibitors targeting its kinases suggest potential toxicities:

  • CDK7 and CDK9 Inhibitors: Common dose-limiting toxicities include gastrointestinal issues (diarrhea, nausea) and myelosuppression (reduced blood cell counts).

  • CK1α Inhibitors: Some preclinical studies suggest that certain CK1α inhibitors can be well-tolerated. However, as CK1α is involved in various signaling pathways, on-target toxicities are still possible.

Researchers using A86 should carefully monitor animals for signs of these adverse effects.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with A86 and provides potential solutions.

Observed Issue Potential Cause Troubleshooting Steps
Significant Weight Loss or Poor General Health - Dose is too high, exceeding the MTD.- On-target or off-target toxicity affecting vital organs.- Formulation issues leading to poor absorption or irritation.- Dose Reduction: Lower the dose of A86. If efficacy is compromised, consider alternative dosing schedules.- Dosing Schedule Modification: Instead of daily dosing, try intermittent dosing (e.g., every other day, or 5 days on/2 days off) to allow for recovery.- Supportive Care: Provide nutritional support and ensure proper hydration.- Formulation Check: Ensure the vehicle is appropriate and non-toxic. Consider reformulation if precipitation or instability is suspected.
Gastrointestinal Toxicity (e.g., Diarrhea) - Common toxicity associated with CDK7/9 inhibition.- Direct irritation of the gastrointestinal tract by the compound or formulation.- Dose Adjustment: As with weight loss, reducing the dose or modifying the schedule can help.- Formulation Optimization: For oral administration, consider encapsulation or formulation with agents that reduce GI irritation.- Symptomatic Treatment: Consult with a veterinarian about appropriate supportive care for diarrhea.
Hematological Abnormalities (e.g., Neutropenia, Anemia) - Myelosuppression is a known side effect of some CDK inhibitors.- Blood Monitoring: Perform complete blood counts (CBCs) regularly to monitor for changes in white blood cells, red blood cells, and platelets.- Dose Modification: Adjust the dose or schedule based on the severity of the hematological changes.- Recovery Periods: Incorporate drug-free periods in the dosing regimen to allow for bone marrow recovery.
Lack of Efficacy at a Tolerated Dose - Insufficient target engagement.- Poor bioavailability of the current formulation.- Development of resistance.- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma concentrations of A86 and assess target inhibition in tumor or surrogate tissues to ensure adequate exposure and target modulation.- Formulation Enhancement: Explore alternative formulations to improve solubility and bioavailability. Lipid-based formulations or amorphous solid dispersions can be beneficial for poorly soluble kinase inhibitors.[1]

Experimental Protocols

Protocol 1: Pilot Dose-Range-Finding Study to Estimate MTD

Objective: To determine the single-dose Maximum Tolerated Dose (MTD) of A86 in mice.

Methodology:

  • Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

  • Group Allocation: Divide mice into groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg), informed by any available in vitro data or data from similar compounds.

    • Administer A86 via the intended route (e.g., oral gavage).

    • Gradually increase the dose in subsequent groups (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg) using a defined dose escalation scheme (e.g., modified Fibonacci).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, signs of pain) at regular intervals for at least 72 hours post-dose.

    • Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or other unacceptable signs of toxicity.

Protocol 2: Formulation of A86 for Improved Oral Bioavailability and Reduced Toxicity

Objective: To prepare a lipid-based formulation of A86 to potentially enhance its solubility and reduce gastrointestinal toxicity.

Methodology:

  • Excipient Selection: Choose generally regarded as safe (GRAS) excipients. A common simple lipid-based formulation consists of an oil (e.g., sesame oil, corn oil), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant/co-solvent (e.g., ethanol, PEG 400).

  • Solubility Screening: Determine the solubility of A86 in various individual excipients to select the most suitable ones.

  • Formulation Preparation:

    • Dissolve A86 in the selected oil with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil-drug mixture.

    • Continue to mix until a clear, homogenous solution is formed.

  • Characterization:

    • Visually inspect the formulation for any signs of drug precipitation upon standing or upon dilution in an aqueous medium.

    • If possible, characterize the formulation for properties like droplet size (if forming an emulsion upon dilution).

  • In Vivo Evaluation: Test the new formulation in a pilot in vivo study, comparing its pharmacokinetic profile and tolerability to a simpler suspension formulation.

Visualizations

Signaling_Pathway_of_A86 A86 This compound CK1a CK1α A86->CK1a Inhibits CDK7 CDK7 A86->CDK7 Inhibits CDK9 CDK9 A86->CDK9 Inhibits Cell_Cycle Cell Cycle Progression CK1a->Cell_Cycle Regulates Transcription Transcription Elongation CDK7->Transcription Initiates CDK9->Transcription Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to (if blocked) Transcription->Apoptosis Leads to (if blocked)

Caption: Signaling pathways inhibited by A86.

Experimental_Workflow_MTD start Start groups Allocate Mice to Dose Groups (n=3-5/group + vehicle) start->groups dose Administer Single Dose of A86 (Dose Escalation) groups->dose monitor Monitor for 72h: - Clinical Signs - Body Weight dose->monitor data Analyze Toxicity Data monitor->data mtd Determine MTD data->mtd

Caption: Workflow for MTD determination.

Logical_Relationship_Toxicity Toxicity In Vivo Toxicity Mitigation Toxicity Mitigation Toxicity->Mitigation Dose High Dose Dose->Toxicity Schedule Frequent Dosing Schedule->Toxicity Formulation Poor Formulation Formulation->Toxicity Dose_Opt Dose Optimization Mitigation->Dose_Opt Schedule_Opt Schedule Modification Mitigation->Schedule_Opt Formulation_Opt Formulation Improvement Mitigation->Formulation_Opt

Caption: Factors influencing A86 toxicity and mitigation.

References

Technical Support Center: Improving Oral Bioavailability of Casein Kinase Inhibitor A86

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the Casein Kinase 1α (CK1α) inhibitor, A86.

Frequently Asked Questions (FAQs)

Q1: What is Casein Kinase inhibitor A86 and what is its primary mechanism of action?

A86 is a potent and orally active inhibitor of Casein Kinase 1α (CK1α).[1][2][3] It also shows inhibitory activity against CDK7 and CDK9.[1][4] Its mechanism of action involves the induction of apoptosis in leukemia cells, making it a compound of interest for anti-leukemic therapies.[1][4]

Q2: What is known about the baseline oral bioavailability and pharmacokinetics of A86?

Pharmacokinetic studies in preclinical models have shown that A86 is orally absorbed.[1][4] After a 20 mg/kg oral dose, the reported pharmacokinetic parameters are summarized in the table below.[1][4][5]

Table 1: Preclinical Pharmacokinetic Parameters of A86

ParameterValueUnit
Dose20mg/kg
Tmax (Time to max concentration)0.2 - 0.5hr
Cmax (Maximum concentration)1115ng/mL
T1/2 (Half-life)4.3hr
AUC (Area under the curve)2606ng*hr/mL

Q3: What are the main challenges in achieving optimal oral bioavailability for kinase inhibitors like A86?

Many kinase inhibitors face challenges with oral bioavailability due to factors such as poor aqueous solubility, high lipophilicity, and susceptibility to first-pass metabolism.[6][7] These factors can lead to low and variable drug absorption.[6] For A86, solubility data indicates it is poorly soluble in aqueous solutions, requiring organic solvents like DMSO for dissolution.[4][5][8]

Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs?

Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction : Techniques like micronization and nanonization increase the surface area for dissolution.

  • Solid Dispersions : Dispersing the drug in a polymer matrix can improve solubility and dissolution rate. Amorphous solid dispersions are particularly effective for compounds with pH-dependent solubility.

  • Lipid-Based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[6]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.

  • Chemical Modification : Creating lipophilic salts or prodrugs can improve solubility and/or permeability.[6]

Troubleshooting Guide

This guide addresses common issues encountered when working to improve the oral bioavailability of A86.

Issue 1: Low Cmax and AUC in pharmacokinetic studies despite administering a high dose.

  • Question: My in vivo study with A86 resulted in a lower-than-expected Cmax and overall exposure (AUC). What could be the cause and how can I address it?

  • Answer: Low Cmax and AUC for an orally administered drug with poor aqueous solubility, like A86, often point to dissolution rate-limited absorption.

    • Possible Cause 1: Inadequate Solubilization in the GI Tract. The compound may be precipitating out of the dosing vehicle upon contact with gastrointestinal fluids.

    • Troubleshooting Steps:

      • Evaluate the Dosing Vehicle: The provided preclinical formulation for A86 uses a co-solvent system (DMSO, PEG300, Tween-80, saline).[4] Ensure this vehicle maintains A86 in solution during the study. You could try alternative solubilizing vehicles, such as those including SBE-β-CD or corn oil, which have also been suggested for A86.[4]

      • Consider a Formulation Strategy: Move beyond simple solutions. Developing an enabling formulation is a key step.

        • Amorphous Solid Dispersion: This is a robust strategy for kinase inhibitors.[9] Prepare a solid dispersion of A86 with a polymer like PVP or HPMC-AS. This can prevent crystallization and enhance dissolution.

        • Lipid-Based Formulation (SEDDS): Given that many kinase inhibitors benefit from lipid formulations, this is a promising approach.[6] A SEDDS formulation can create a fine emulsion in the gut, facilitating absorption.

        • Particle Size Reduction: Milling A86 to create nanoparticles will increase its surface area and could improve its dissolution rate and, consequently, its absorption.

Issue 2: High variability in plasma concentrations between study subjects.

  • Question: I'm observing significant variability in the pharmacokinetic profiles of different animals in the same dose group. What could be the reason for this?

  • Answer: High inter-subject variability is often linked to the formulation's performance and physiological differences, especially for poorly soluble drugs.

    • Possible Cause 1: Food Effects. The amount of food in the stomach can significantly alter the gastric pH and motility, impacting the dissolution and absorption of drugs with pH-dependent solubility.

    • Troubleshooting Steps:

      • Standardize Fed/Fasted State: Ensure all animals are in the same state (e.g., fasted overnight) before dosing to minimize physiological variability.[10]

      • Develop a Robust Formulation: A well-designed formulation, such as a solid dispersion or a SEDDS, can help mitigate food effects by improving the drug's solubility and creating a more consistent absorption environment across subjects.

    • Possible Cause 2: Formulation Instability. The drug may be crashing out of your solution vehicle before or after administration.

    • Troubleshooting Steps:

      • Check Vehicle Stability: Assess the physical stability of your dosing formulation over the duration of your experiment.

      • Improve Solubilization: Employ stronger solubilization techniques as mentioned in "Issue 1". The goal is to create a formulation that is less susceptible to physiological variables.

Issue 3: Lack of dose proportionality in exposure.

  • Question: When I increase the dose of A86, the resulting increase in Cmax and AUC is not proportional. Why is this happening?

  • Answer: This is a classic sign of absorption limited by solubility. At higher doses, the gastrointestinal fluid becomes saturated with the drug, and any additional drug administered simply passes through without being absorbed.

    • Troubleshooting Steps:

      • Enhance Solubility: The primary approach is to improve the solubility of A86 through the formulation strategies detailed previously (solid dispersions, SEDDS, nanonization). By increasing the amount of drug that can dissolve in the gut, you can extend the dose range over which proportional absorption is observed.

      • Conduct In Vitro Dissolution Testing: Before proceeding with further animal studies, use in vitro dissolution tests that mimic physiological conditions (e.g., using simulated gastric and intestinal fluids) to compare different formulations. This allows for a more cost-effective screening of potential solutions.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of A86 by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol.

  • Procedure:

    • Weigh 100 mg of A86 and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).

    • Dissolve both components completely in a minimal amount of a 1:1 (v/v) DCM:Methanol co-solvent. The solution should be clear.

    • Pour the solution into a petri dish to create a thin film.

    • Evaporate the solvent under a nitrogen stream or in a vacuum oven at 40°C until a dry film is formed.

    • Scrape the resulting solid dispersion from the dish and grind it into a fine powder using a mortar and pestle.

    • Store the powder in a desiccator until further use.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm its amorphous nature.

Protocol 2: In Vivo Pharmacokinetic Study in Rats to Evaluate an Enhanced Formulation

  • Animals: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.

  • Formulations:

    • Group 1 (Control): A86 suspension in 0.5% methylcellulose.

    • Group 2 (Test Formulation): A86 solid dispersion (from Protocol 1) suspended in 0.5% methylcellulose.

  • Dosing:

    • Prepare the formulations to deliver a dose of 20 mg/kg in a volume of 5 mL/kg.

    • Administer the dose to each rat via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Centrifuge the blood samples to separate plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of A86 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) for each group using non-compartmental analysis.

    • Compare the parameters of the test formulation group to the control group to determine the improvement in oral bioavailability.

Visualizations

G cluster_0 Wnt Signaling Pathway (OFF State) cluster_1 Wnt Signaling Pathway (ON State) DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_d β-catenin DestructionComplex->BetaCatenin_d Phosphorylates Proteasome Proteasome BetaCatenin_d->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF WntGenes_off Wnt Target Genes OFF TCF_LEF_off->WntGenes_off Represses Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates DestructionComplex_i Destruction Complex Dsh->DestructionComplex_i Inhibits BetaCatenin_s β-catenin (stabilized) BetaCatenin_n β-catenin (nucleus) BetaCatenin_s->BetaCatenin_n Translocates TCF_LEF_on TCF/LEF BetaCatenin_n->TCF_LEF_on Binds & Activates WntGenes_on Wnt Target Genes ON TCF_LEF_on->WntGenes_on Activates Transcription A86 A86 (CK1α Inhibitor) A86->DestructionComplex Inhibits CK1α

Caption: Role of CK1α in the Wnt/β-catenin signaling pathway.

G cluster_0 Phase 1: Characterization & Baseline cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation Start A86 Active Pharmaceutical Ingredient (API) PhysChem Physicochemical Characterization (Solubility, Permeability, pKa) Start->PhysChem PK_Baseline Baseline in vivo PK Study (e.g., in simple suspension) PhysChem->PK_Baseline Formulate Formulation Strategy Selection (Solid Dispersion, SEDDS, Nanonization) PK_Baseline->Formulate Prep Prepare Formulations Formulate->Prep Iterate Iterate/Refine Formulation InVitro In Vitro Screening (Dissolution, Stability) Prep->InVitro PK_Eval In Vivo PK Study (Optimized Formulation vs. Baseline) InVitro->PK_Eval Analyze Analyze PK Data (Compare Cmax, AUC) PK_Eval->Analyze Decision Decision Point: Bioavailability Goal Met? Analyze->Decision Decision->Formulate No End Optimized Formulation Identified Decision->End Yes

Caption: Workflow for improving the oral bioavailability of A86.

G Start Low Oral Bioavailability Observed (Low Cmax, High Variability) Solubility Is A86 poorly soluble? Start->Solubility Permeability Is permeability a potential issue? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement: - Solid Dispersion - Nanonization - Lipid-Based System (SEDDS) - Cyclodextrin Complexation Solubility->Sol_Strat Yes Metabolism Is first-pass metabolism likely? Permeability->Metabolism No Perm_Strat Implement Permeability Enhancement: - Use of permeation enhancers - Prodrug approach Permeability->Perm_Strat Yes Met_Strat Address Metabolism: - Co-administer with CYP inhibitor (in preclinical models) - Prodrug to mask metabolic site Metabolism->Met_Strat Yes ReEvaluate Re-evaluate in vivo PK Metabolism->ReEvaluate No Sol_Strat->ReEvaluate Perm_Strat->ReEvaluate Met_Strat->ReEvaluate

Caption: Troubleshooting logic for low oral bioavailability of A86.

References

Validation & Comparative

Validating p53 Activation: A Comparative Guide to Casein Kinase Inhibitor A86 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making its activation a key therapeutic strategy. This guide provides an objective comparison of the novel Casein Kinase 1α (CK1α) inhibitor, A86, with established p53 activation agents. We present supporting experimental data, detailed protocols for validation assays, and visual aids to clarify the underlying molecular pathways and experimental workflows.

Performance Comparison of p53 Activators

The following table summarizes the quantitative data on the performance of Casein Kinase inhibitor A86 and its alternatives in activating the p53 pathway. The data is compiled from various studies to provide a comparative overview of their potency and cellular effects.

Compound/MethodTargetMechanism of p53 ActivationEffective Concentration/IC50Cellular OutcomeKey p53 Target Genes Affected
A86 Casein Kinase 1α (CK1α), CDK7, CDK9Inhibition of CK1α leads to p53 stabilization.[1]Induces apoptosis in leukemia cells at ≤ 160 nM.[1]Apoptosis, Cell Cycle ArrestDownregulates MDM2, MYC; Upregulates AXIN2, CCND1.[1]
Nutlin-3a MDM2Disrupts the p53-MDM2 interaction, preventing p53 degradation.[2][3][4]IC50 of ~90 nM for displacing p53 from MDM2.[2]Cell Cycle Arrest, Apoptosis (cell-type dependent).[3][4][5]Upregulates p21, MDM2, PUMA, BAX.[3]
Idasanutlin (RG7388) MDM2High-affinity inhibitor of the p53-MDM2 interaction.IC50 of 6 nM for MDM2 binding.ApoptosisUpregulates PUMA, BAX, TNFRSF10B, FAS, MDM2.
Milademetan MDM2Potent inhibitor of the p53-MDM2 interaction.IC50 of 5.57 nM for MDM2 binding.ApoptosisNot specified in the provided context.
PRIMA-1 (APR-246) Mutant p53Reactivates mutant p53 to a wild-type conformation.Induces apoptosis in mutant p53 cancer cells.ApoptosisRestores p53 binding to pro-apoptotic gene promoters (e.g., Bax, PUMA).
D4476 Casein Kinase 1 (CK1)Inhibition of CK1 leads to p53 stabilization.[6]Induces p53-dependent apoptosis.[6][7]Apoptosis, Cell Cycle ArrestUpregulates p53 and MDM2.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of p53 activation.

Western Blotting for p53 and p21

This protocol is for the detection of p53 and its downstream target p21 protein levels.

  • Cell Lysis:

    • Treat cells with the compound of interest at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel. For the small p21 protein, a 12-15% gel is recommended.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For smaller proteins like p21, a wet transfer at 100V for 1 hour is suitable, while an overnight wet transfer at 30V may cause the protein to transfer through the membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53 (e.g., DO-1 clone) and p21 overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

Quantitative Real-Time PCR (RT-qPCR) for p53 Target Genes

This protocol is for quantifying the mRNA expression of p53 target genes such as CDKN1A (p21) and MDM2.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from treated and untreated cells using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent.[10]

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., p21, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • Primer sequences for human p53 can be, for example, Forward: 5'-CTTTGAGGTGCGTGTTTGTG-3' and Reverse: 5'-GTGGTTTCTTCTTTGGCTGG-3'.[11]

    • Perform the qPCR reaction in a real-time PCR system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for the quantification of apoptotic and necrotic cells.

  • Cell Preparation:

    • Treat cells with the test compound for the desired duration.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

    • The cell populations will be distinguished as follows:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Cell Viability Assay (MTT Assay)

This protocol is for measuring cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

    • Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

p53_activation_pathway cluster_A86 This compound cluster_Nutlin MDM2 Inhibitors (e.g., Nutlin-3a) A86 A86 CK1a CK1α A86->CK1a inhibits p53 p53 CK1a->p53 stabilizes Nutlin Nutlin-3a MDM2_p53 MDM2-p53 complex Nutlin->MDM2_p53 disrupts MDM2_p53->p53 releases p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest leads to

Caption: p53 activation by A86 and Nutlin-3a.

experimental_workflow cluster_assays Validation Assays start Cell Culture & Treatment (A86, Nutlin-3a, etc.) western Western Blot (p53, p21 levels) start->western rtqpcr RT-qPCR (p21, MDM2 mRNA) start->rtqpcr apoptosis Flow Cytometry (Annexin V/PI) start->apoptosis viability MTT Assay (Cell Viability) start->viability data_analysis Data Analysis & Comparison western->data_analysis rtqpcr->data_analysis apoptosis->data_analysis viability->data_analysis

Caption: Experimental workflow for p53 activation validation.

comparison_logic center p53 Activation Validation A86 A86 (CK1α inhibitor) center->A86 Nutlins MDM2 Inhibitors (e.g., Nutlin-3a) center->Nutlins PRIMA1 Mutant p53 Reactivators (e.g., PRIMA-1) center->PRIMA1 Potency Potency (IC50) A86->Potency Specificity Target Specificity A86->Specificity CellularOutcome Cellular Outcome (Apoptosis vs. Arrest) A86->CellularOutcome GeneExpression Target Gene Expression A86->GeneExpression Nutlins->Potency Nutlins->Specificity Nutlins->CellularOutcome Nutlins->GeneExpression PRIMA1->Potency PRIMA1->Specificity PRIMA1->CellularOutcome PRIMA1->GeneExpression

Caption: Logic of comparison for p53 activators.

References

A Comparative Guide to the Efficacy of Casein Kinase Inhibitor A86 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Casein Kinase inhibitor A86 with other notable alternatives in the field. The objective of this document is to present a clear, data-driven overview of the performance of these inhibitors across various cancer cell lines, supported by detailed experimental methodologies.

Introduction to Casein Kinase Inhibition in Oncology

Casein Kinase 1 (CK1) and Casein Kinase 2 (CK2) are families of serine/threonine protein kinases that are pivotal in regulating a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] Dysregulation of these kinases has been implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention. This guide focuses on the efficacy of A86, a potent inhibitor of CK1α, and compares its activity with other well-documented Casein Kinase inhibitors.

Comparative Efficacy of Casein Kinase Inhibitors

The following tables summarize the in vitro efficacy of A86 and other selected Casein Kinase inhibitors against various cancer cell lines. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Table 1: Efficacy of Casein Kinase 1 (CK1) Inhibitors in Cancer Cell Lines

InhibitorTarget Isoform(s)Cancer Cell LineAssayIC50/EC50Reference
A86 CK1α, CDK7, CDK9LeukemiaApoptosis Induction~160 nM[2]
IC261 CK1δ, CK1ε, CK1αPancreatic (Panc-1, BxPC-3, etc.)Proliferation1.25 µM[3]
Colon (RKO, HCT116, etc.)Cell Viability~10-20 µM[3]
D4476 CK1δMultiple Myeloma (ANBL6, INA6)CytotoxicityInduces cytotoxicity[2]
Colorectal (HCT116)Sensitizes to 5-FU-[2]

Table 2: Efficacy of Casein Kinase 2 (CK2) Inhibitors in Cancer Cell Lines

InhibitorTarget Isoform(s)Cancer Cell LineAssayIC50/EC50Reference
CX-4945 (Silmitasertib) CK2α, CK2α'Hematological Malignancies (CLL)Cell Viability< 1 µM[4]
Cholangiocarcinoma (TFK-1, SSP-25)Cell Viability>50% inhibition at 15 µM[4]
Emodin CK2Various (Leukemia, Lung, Colon, etc.)CK2 Activity2 µM[5]
Colon (DLD-1, COLO 201)Cell Viability~10-20 µM (at 48-72h)[5]

Mechanism of Action and Signaling Pathways

The antitumor activity of these inhibitors stems from their ability to modulate critical signaling pathways. A86, for instance, exerts its effects through the inhibition of CK1α, which plays a crucial role in the Wnt/β-catenin and p53 signaling pathways.[1]

A86_Signaling_Pathway A86 A86 CK1a CK1α A86->CK1a p53 p53 CK1a->p53 Phosphorylates (Destabilizes) beta_catenin β-catenin CK1a->beta_catenin Phosphorylates (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Wnt_Signaling Wnt Signaling beta_catenin->Wnt_Signaling Activates

Caption: A86 inhibits CK1α, leading to p53 stabilization and β-catenin degradation, ultimately inducing apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the efficacy of Casein Kinase inhibitors.

The general workflow for screening the efficacy of a kinase inhibitor in cancer cell lines involves several key steps, from initial cell culture to data analysis.

Experimental_Workflow cluster_workflow Inhibitor Efficacy Screening Workflow Start Start: Cancer Cell Line Culture Seed_Cells Seed Cells into Microplates Start->Seed_Cells Inhibitor_Treatment Treat Cells with Inhibitor (Dose-Response) Seed_Cells->Inhibitor_Treatment Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Inhibitor_Treatment->Incubation Kinase_Activity_Assay In Vitro Kinase Assay Inhibitor_Treatment->Kinase_Activity_Assay Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Protein_Analysis Protein Expression/Phosphorylation Analysis (Western Blot) Incubation->Protein_Analysis Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Viability_Assay->Data_Analysis Protein_Analysis->Data_Analysis Kinase_Activity_Assay->Data_Analysis End End: Efficacy Determination Data_Analysis->End

Caption: A typical workflow for assessing the efficacy of a kinase inhibitor in cancer cell lines.

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the inhibitor and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western blotting is used to detect specific proteins in a sample and to assess the effect of the inhibitor on protein expression and phosphorylation status.

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

This assay directly measures the ability of an inhibitor to block the activity of a specific kinase.

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Measure the kinase activity. This can be done through various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction using a luciferase-luciferin system.

    • Fluorescence-based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion

The this compound demonstrates significant potential as an anti-cancer agent, particularly in leukemia, by targeting CK1α and modulating key signaling pathways. When compared to other Casein Kinase inhibitors, A86 exhibits potent activity at nanomolar concentrations. However, the selection of an appropriate inhibitor for a specific cancer type will depend on the specific CK isoforms that are dysregulated and the broader signaling context of the tumor. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising compounds.

References

A Comparative Guide to A86 (SY-5609) and Other CDK7/9 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of A86 (SY-5609) with alternative CDK7 and CDK9 inhibitors, supported by experimental data.

Cyclin-dependent kinases 7 (CDK7) and 9 (CDK9) have emerged as critical therapeutic targets in oncology due to their dual roles in regulating the cell cycle and gene transcription, processes frequently dysregulated in cancer. This guide provides a detailed comparison of A86 (SY-5609), a highly selective oral CDK7 inhibitor, with other prominent CDK7 and CDK9 inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comprehensive overview of the current landscape of CDK7/9 inhibition.

Mechanism of Action: Targeting Transcriptional and Cell Cycle Dysregulation

CDK7 is a core component of two crucial complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][2] As part of CAK, CDK7 phosphorylates and activates other CDKs, including those that drive cell cycle progression (CDK1, CDK2, CDK4, and CDK6).[3] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in initiating transcription.[1] By inhibiting CDK7, compounds like SY-5609 can induce cell cycle arrest and suppress the transcription of oncogenes.[4]

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[5][6] P-TEFb phosphorylates the RNA Pol II CTD at serine 2, which is essential for the transition from abortive to productive transcriptional elongation.[7] Inhibition of CDK9 leads to a decrease in the expression of short-lived anti-apoptotic proteins, such as Mcl-1, making it an attractive strategy for cancer therapy.[8]

Quantitative Performance Comparison

The following tables summarize the biochemical potency, selectivity, and cellular activity of SY-5609 in comparison to other notable CDK7 and CDK9 inhibitors.

Table 1: Biochemical Potency and Selectivity of CDK7 Inhibitors

InhibitorTargetKd (nM)IC50 (nM) vs CDK7Selectivity vs CDK2 (IC50, nM)Selectivity vs CDK9 (IC50, nM)Selectivity vs CDK12 (IC50, nM)
SY-5609 (A86) CDK70.059[9]->10,000[9]>10,000[9]>10,000[9]
Samuraciclib (CT7001) CDK7-----
Q901 CDK7--Highly Selective[10][11]Highly Selective[10][11]Highly Selective[10][11]

Note: Direct comparative IC50 values for Samuraciclib and Q901 against a panel of CDKs were not consistently available in the reviewed literature. However, they are reported to be highly selective for CDK7.

Table 2: Cellular and In Vivo Anti-Tumor Activity of CDK7 Inhibitors

InhibitorCancer ModelEfficacy
SY-5609 (A86) Triple-Negative Breast Cancer (TNBC) & Ovarian Cancer XenograftsComplete regressions observed as a monotherapy at doses below the maximum tolerated dose.
Samuraciclib (CT7001) Castration-Resistant Prostate Cancer (CRPC) XenograftsRepresses tumor growth and augments the effect of enzalutamide.[12]
Q901 Solid Tumor Xenografts (Breast, Ovarian, Prostate, etc.)Significant tumor growth inhibition.[11]

Table 3: Biochemical Potency and Selectivity of CDK9 Inhibitors

InhibitorTargetIC50 (nM) vs CDK9Selectivity vs other CDKs
VIP152 CDK94.5 (low ATP)[13]Highly selective versus other CDKs.[13][14]
AZD4573 CDK9-Potent and selective.[8]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration).

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase (e.g., recombinant human CDK7/Cyclin H/MAT1)

  • Substrate (specific peptide substrate for the kinase)

  • ATP

  • Test inhibitor (e.g., SY-5609)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test inhibitor at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add Kinase Detection Reagent (volume is typically twice the initial reaction volume) to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[15]

    • Incubate at room temperature for 30-60 minutes.[15]

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test inhibitor and incubate for a desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for at least 2 hours, with shaking to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Western Blotting for Phospho-RNA Polymerase II

This technique is used to detect changes in the phosphorylation status of RNA Polymerase II, a direct substrate of CDK7 and CDK9.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-phospho-RNA Pol II Ser5, total RNA Pol II)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells treated with the inhibitor for various times and at different concentrations.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody overnight at 4°C.[16]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of phosphorylated and total RNA Pol II.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CDK7 and CDK9 inhibitors and a typical experimental workflow.

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7 CDK7 TFIIH->CDK7 contains RNA_Pol_II_Ser5 RNA Pol II (Ser5-P) CDK7->RNA_Pol_II_Ser5 phosphorylates Transcription_Initiation Transcription Initiation RNA_Pol_II_Ser5->Transcription_Initiation CAK CAK Complex CDK7_CAK CDK7 CAK->CDK7_CAK contains CDK1_2_4_6 CDK1, 2, 4, 6 CDK7_CAK->CDK1_2_4_6 activates Cell_Cycle_Progression Cell Cycle Progression CDK1_2_4_6->Cell_Cycle_Progression SY5609 SY-5609 (A86) SY5609->CDK7 SY5609->CDK7_CAK

Caption: CDK7's dual role in transcription and cell cycle, targeted by SY-5609.

CDK9_Signaling_Pathway cluster_ptefb Transcriptional Elongation PTEFb P-TEFb Complex CDK9 CDK9 PTEFb->CDK9 contains CyclinT1 Cyclin T1 PTEFb->CyclinT1 contains RNA_Pol_II_Ser2 RNA Pol II (Ser2-P) CDK9->RNA_Pol_II_Ser2 phosphorylates NELF_DSIF NELF/DSIF (Inactive) CDK9->NELF_DSIF phosphorylates Productive_Elongation Productive Elongation RNA_Pol_II_Ser2->Productive_Elongation NELF_DSIF->Productive_Elongation CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->CDK9

Caption: CDK9's role in transcriptional elongation, a target for specific inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Cancer Cell Lines IC50->Cell_Culture Lead Compound MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Western_Blot Target Engagement (Western Blot) Cell_Culture->Western_Blot EC50 Determine EC50 MTT_Assay->EC50 pRNA_Pol_II Analyze p-RNA Pol II Western_Blot->pRNA_Pol_II Xenograft Xenograft Models EC50->Xenograft Candidate pRNA_Pol_II->Xenograft Candidate Tumor_Growth Measure Tumor Growth Inhibition Xenograft->Tumor_Growth

Caption: A typical workflow for the preclinical evaluation of CDK inhibitors.

Conclusion

SY-5609 (A86) stands out as a highly potent and selective oral inhibitor of CDK7, demonstrating significant anti-tumor activity in preclinical models. Its high selectivity for CDK7 over other CDKs, including CDK9, suggests a potentially favorable therapeutic window. In comparison, other CDK7 inhibitors like Samuraciclib and Q901 also show promise, with ongoing clinical evaluations. For researchers investigating the role of transcriptional addiction in cancer, selective CDK9 inhibitors such as VIP152 offer a distinct mechanistic approach. The choice of inhibitor will ultimately depend on the specific research question, the cancer model being studied, and the desired selectivity profile. The data and protocols provided in this guide aim to facilitate a more informed decision-making process for the scientific community.

References

Comparison Guide: Validating A86 Inhibitor Effects with Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of a hypothetical inhibitor, "A86," by comparing its cellular and molecular impact to that of genetically silencing its target. For illustrative purposes, this guide uses the well-characterized BRAF inhibitor, Vemurafenib, as a proxy for A86. Vemurafenib targets the BRAFV600E mutation, a key driver in many melanomas.[1][2][3] The principles and protocols described here are broadly applicable to the validation of other targeted inhibitors.

The core principle of this validation strategy is to determine if the phenotypic and signaling effects of the small molecule inhibitor are consistent with the effects caused by the specific removal of its target protein.[4][5][6] A high degree of concordance provides strong evidence that the inhibitor acts "on-target."

Comparison of Cellular Phenotype: Proliferation

A primary goal of a targeted inhibitor is to halt the uncontrolled proliferation of cancer cells. This effect should be mimicked by the knockdown of the inhibitor's target. Here, we compare the effect of the "A86 inhibitor" (Vemurafenib) and siRNA-mediated knockdown of its target (BRAF) on the viability of BRAFV600E-mutant melanoma cells.

Table 1: Comparative Effects on Cell Viability

Treatment ConditionConcentration / EfficiencyCell Viability (% of Control) after 72h
Vehicle Control (DMSO) N/A100%
Non-Targeting siRNA 50 nM98%
A86 Inhibitor (Vemurafenib) 1 µM45%
Target A86 (BRAF) siRNA 50 nM (85% Knockdown)52%

Data are representative and compiled for illustrative purposes.

The data show a comparable reduction in cell viability when cells are treated with either the A86 inhibitor or with siRNA specifically targeting its protein target, BRAF. This suggests the inhibitor's anti-proliferative effect is primarily due to the inhibition of its intended target.

Comparison of On-Target Pathway Modulation

The BRAFV600E protein is a kinase in the MAPK/ERK signaling pathway.[7][8][9] Its constitutive activation leads to downstream phosphorylation and activation of MEK and ERK, driving cell proliferation.[7][10] A specific inhibitor or knockdown of BRAF should, therefore, lead to a decrease in the phosphorylation of these downstream effectors.[7][11]

Table 2: Comparative Effects on Downstream Signaling

Treatment Condition (24h)p-MEK Level (% of Control)p-ERK Level (% of Control)Total BRAF Level (% of Control)
Vehicle Control (DMSO) 100%100%100%
Non-Targeting siRNA 99%101%97%
A86 Inhibitor (Vemurafenib) 15%12%95%
Target A86 (BRAF) siRNA 22%19%15%

Data are representative, based on densitometry from Western blot analysis.

Both the A86 inhibitor and the BRAF-targeting siRNA effectively reduce the phosphorylation of MEK and ERK.[11] As expected, only the siRNA treatment reduces the total amount of BRAF protein, confirming the mechanism of knockdown. The strong concordance in pathway inhibition further validates that the A86 inhibitor's primary mechanism of action is through the intended target.

Diagrams and Visualizations

The following diagram illustrates the MAPK/ERK signaling cascade, highlighting the roles of the target (BRAF) and the points of intervention for the A86 inhibitor and siRNA.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (Target A86) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor->BRAF Inhibits Activity siRNA->BRAF Degrades mRNA

Caption: MAPK/ERK pathway showing intervention by A86 inhibitor and siRNA.

This diagram outlines the parallel workflows for comparing the effects of the inhibitor and siRNA knockdown.

Experimental_Workflow cluster_inhibitor Inhibitor Arm cluster_sirna Knockdown Arm cluster_assays Downstream Assays start Seed BRAFV600E Melanoma Cells Treat_Inhibitor Treat with A86 Inhibitor or Vehicle Control start->Treat_Inhibitor Transfect_siRNA Transfect with Target siRNA or Non-Targeting Control start->Transfect_siRNA Incubate_Inhibitor Incubate for 24-72h Treat_Inhibitor->Incubate_Inhibitor Harvest Harvest Cells for Analysis Incubate_Inhibitor->Harvest Incubate_siRNA Incubate for 48-72h Transfect_siRNA->Incubate_siRNA Incubate_siRNA->Harvest Western Western Blot (p-MEK, p-ERK, Total BRAF) Harvest->Western Viability Cell Viability Assay (e.g., CellTiter-Glo) Harvest->Viability Compare Compare Results Western->Compare Viability->Compare

Caption: Workflow for comparing inhibitor treatment and siRNA knockdown.

This diagram illustrates the logical basis for using knockdown to validate an inhibitor's on-target effects.

Logical_Relationship cluster_experiments Experimental Arms Hypothesis Hypothesis: Inhibitor 'A86' specifically targets Protein 'A86' Prediction Prediction: Pharmacologic inhibition of A86 will yield the same phenotype as genetic knockdown of A86 Hypothesis->Prediction Inhibitor Test: Inhibit A86 with small molecule Prediction->Inhibitor Knockdown Test: Knockdown A86 with siRNA Prediction->Knockdown Result_Inhibitor Result: Observe Phenotype A (e.g., decreased proliferation) Inhibitor->Result_Inhibitor Result_Knockdown Result: Observe Phenotype B (e.g., decreased proliferation) Knockdown->Result_Knockdown Comparison Comparison: Is Phenotype A = Phenotype B? Result_Inhibitor->Comparison Result_Knockdown->Comparison Conclusion_Positive Conclusion: High Concordance => Validates On-Target Effect Comparison->Conclusion_Positive Yes Conclusion_Negative Conclusion: Low Concordance => Suggests Off-Target Effects Comparison->Conclusion_Negative No

References

A Comparative Analysis of Lenalidomide and its Precursor, Thalidomide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison between A86 and lenalidomide could not be conducted as "A86" does not correspond to a publicly documented drug or compound in the context of cancer therapy. Therefore, this guide provides a comprehensive side-by-side comparison of lenalidomide and its parent compound, thalidomide, offering valuable insights for researchers, scientists, and drug development professionals.

Lenalidomide, a more potent derivative of thalidomide, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Both drugs belong to the class of immunomodulatory imide drugs (IMiDs), which uniquely target the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific proteins and subsequent anti-cancer effects.[1][3]

Mechanism of Action: A Tale of Two IMiDs

Lenalidomide and thalidomide share a novel mechanism of action that involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1][3] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] The degradation of these factors is cytotoxic to multiple myeloma cells.[1][3]

While both drugs target the same complex, lenalidomide is significantly more potent in its anti-inflammatory and immunomodulatory activities compared to thalidomide.[2]

Lenalidomide_Signaling_Pathway cluster_cell Cancer Cell cluster_t_cell T-Cell Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN binds to CRL4 CRL4 E3 Ubiquitin Ligase CRBN->CRL4 part of IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRL4->IKZF1_IKZF3 ubiquitinates Proteasome Proteasome IKZF1_IKZF3->Proteasome targeted for degradation IRF4 IRF4 (Transcription Factor) IKZF1_IKZF3->IRF4 regulates Apoptosis Apoptosis Proteasome->Apoptosis leads to IL2 Interleukin-2 (IL-2) Proteasome->IL2 increased secretion MYC_other_genes MYC & other pro-survival genes IRF4->MYC_other_genes regulates MYC_other_genes->Apoptosis inhibition of T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation promotes

Caption: Lenalidomide's mechanism of action.

Comparative Efficacy: Lenalidomide Demonstrates Superiority

Clinical studies have consistently shown that lenalidomide, particularly in combination with dexamethasone, offers improved efficacy over thalidomide plus dexamethasone in patients with newly diagnosed multiple myeloma.

OutcomeLenalidomide + DexamethasoneThalidomide + Dexamethasonep-value
Overall Response Rate (≥ PR) 80.3%61.2%< 0.001
Very Good Partial Response (VGPR) 34.2%12.0%< 0.001
Complete Response (CR) 13.6%3.3%< 0.001
Median Time to Progression 27.4 months17.2 months0.019
Median Progression-Free Survival 26.7 months17.1 months0.036
Median Overall Survival Not Reached57.2 months0.018
Data from a comparative analysis of 411 patients with newly diagnosed multiple myeloma.[2]

Safety and Tolerability: A Shift in the Adverse Event Profile

While both drugs share some toxicities, the incidence and severity of certain adverse events differ significantly. Lenalidomide is associated with a higher rate of myelosuppression, whereas thalidomide is more commonly linked to peripheral neuropathy and constipation.

Adverse Event (Grade 3 or higher)Lenalidomide + High-Dose DexamethasoneLenalidomide + Low-Dose Dexamethasone
Thrombosis 25%9%
Infections 16%6%
Data from a phase 3 study comparing different dexamethasone doses with lenalidomide.[2]

Common side effects of lenalidomide include diarrhea, fatigue, anemia, constipation, and rash.[5][6][7] It is crucial to monitor blood counts due to the risk of neutropenia and thrombocytopenia.[5] Both drugs carry a significant risk of venous thromboembolism, particularly when combined with dexamethasone.[2][5]

Experimental Protocols

Comparative Analysis of Lenalidomide/Dexamethasone vs. Thalidomide/Dexamethasone

Objective: To compare the efficacy and safety of lenalidomide plus dexamethasone versus thalidomide plus dexamethasone in patients with newly diagnosed multiple myeloma.

Methodology:

  • Patient Population: A cohort of 411 patients with newly diagnosed multiple myeloma was retrospectively analyzed.

  • Treatment Arms:

    • Lenalidomide group (n=208): Received lenalidomide (25 mg/day on days 1-21 of a 28-day cycle) plus dexamethasone.

    • Thalidomide group (n=203): Received thalidomide (100-200 mg/day) plus dexamethasone.

  • Endpoints:

    • Primary endpoints: Overall response rate (ORR), time to progression (TTP), progression-free survival (PFS), and overall survival (OS).

    • Secondary endpoints: Incidence of adverse events.

  • Statistical Analysis: Response rates were compared using the chi-square test. TTP, PFS, and OS were estimated using the Kaplan-Meier method and compared with the log-rank test.[2]

Caption: Comparative experimental workflow.

Conclusion

Lenalidomide represents a significant advancement over its predecessor, thalidomide, offering superior efficacy in the treatment of multiple myeloma. While both drugs share a common mechanism of action through the modulation of the CRL4-CRBN E3 ubiquitin ligase, lenalidomide's enhanced potency translates to improved patient outcomes. The safety profiles of the two drugs differ, with lenalidomide being more associated with myelosuppression and thalidomide with neuropathy. The choice of therapy depends on individual patient characteristics and a careful assessment of the potential benefits and risks. Further research into novel IMiDs and combination therapies continues to evolve the treatment landscape for multiple myeloma and other malignancies.

References

Reproducibility of Experiments with Casein Kinase Inhibitor A86: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Casein Kinase inhibitor A86 and its alternatives, focusing on experimental reproducibility. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the design and interpretation of experiments.

Data Presentation: Quantitative Comparison of Casein Kinase Inhibitors

The following tables summarize the reported inhibitory activities of A86 and selected alternative Casein Kinase inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of A86 and Alternatives against Casein Kinase Isoforms

CompoundTarget Isoform(s)IC50 / KdAssay TypeReference(s)
A86 CK1αKd: 9.8 nMBiochemical Assay[1]
pan-CK1Kd: 1-10 nMBiochemical Assay[1]
BTX-A51CK1αIC50: 17 nMBiochemical Assay[2]
pan-CK1Kd: 0.5-20 nMBiochemical Assay
CX-4945CK2α, CK2α'IC50: 1 nMCell-free assay[3][4]
GSK3βIC50: 0.19 µMKinase activity assay[5]
PF-670462CK1εIC50: 7.7 nM, 90 nMBiochemical Assay[6][7][8][9]
CK1δIC50: 14 nM, 13 nMBiochemical Assay[6][7][8][9]
SR-2890CK1δIC50: 4 nMBiochemical Assay[1]
SR-3029CK1δIC50: ≤ 50 nMBiochemical Assay[10]

Table 2: Off-Target Inhibitory Activity

CompoundOff-Target(s)IC50 / KdAssay TypeReference(s)
A86 CDK7, CDK9Not specifiedNot specified[11][12]
BTX-A51CDK7, CDK9Kd: 1.3 nM, 4 nMBiochemical Assay
CX-4945Flt3, Pim1, CDK1Less potent than on CK2Cell-free assay[3]
PF-670462> 30-fold selectivity over 42 other kinasesNot specifiedKinase profiling[8][9]

Experimental Protocols

To ensure the reproducibility of experiments, detailed methodologies for key assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol for CK1α)

This protocol can be adapted to assess the inhibitory activity of A86 and its alternatives against Casein Kinase 1α.

Materials:

  • Recombinant human Casein Kinase 1α (CK1α)

  • CK1α substrate (e.g., dephosphorylated α-casein or a specific peptide substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[13]

  • Test inhibitors (A86 and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test inhibitors in DMSO.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (for control).[13]

  • Add 2 µl of CK1α enzyme solution to each well.[13]

  • Add 2 µl of a substrate/ATP mix. The final ATP concentration should be close to the Km value for CK1α.[13]

  • Incubate the plate at room temperature for 60 minutes.[13]

  • To measure kinase activity, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[13]

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol is used to determine the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Leukemia cell line (e.g., MV4-11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test inhibitors (A86 and alternatives)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

Procedure:

  • Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µl of culture medium.

  • Prepare serial dilutions of the test inhibitors.

  • Add the diluted inhibitors to the wells. For A86, concentrations can range from 0.08 µM to 2 µM.[11]

  • Incubate the plate for a specified period (e.g., 6.5 hours for A86).[11]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for MYC and MDM2 mRNA Expression

This protocol measures the changes in mRNA levels of key downstream targets of the Casein Kinase pathway.

Materials:

  • Leukemia cell line (e.g., MV4-11)

  • Test inhibitors (A86 and alternatives)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green PCR master mix

  • Primers for MYC, MDM2, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Treat leukemia cells with the test inhibitors or vehicle control for a specified time (e.g., 6.5 hours for A86).[11]

  • Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for MYC, MDM2, and the housekeeping gene.

  • The PCR cycling conditions should be optimized for the specific primers and instrument used. A general protocol would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene and the vehicle control.[14][15][16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Casein Kinase inhibitors and a general experimental workflow.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin Inhibits Beta_Catenin β-catenin Axin->Beta_Catenin Phosphorylates APC APC APC->Beta_Catenin Phosphorylates GSK3b GSK3β GSK3b->Beta_Catenin Phosphorylates CK1a CK1α CK1a->Beta_Catenin Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression (e.g., AXIN2, CCND1) TCF_LEF->Target_Genes A86 A86 A86->CK1a Inhibits

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of A86 on CK1α.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MYC_MDM2_mRNA MYC, MDM2 mRNA Expression p53->MYC_MDM2_mRNA Regulates MDM2->p53 Promotes degradation CK1a CK1α CK1a->p53 Phosphorylates for MDM2 binding A86 A86 A86->CK1a Inhibits

Caption: p53 Signaling Pathway and the role of A86 in stabilizing p53 through CK1α inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MV4-11) Treatment Treat cells with inhibitors Cell_Culture->Treatment Inhibitor_Prep Inhibitor Preparation (A86 & Alternatives) Inhibitor_Prep->Treatment Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay Viability_Assay Cell Viability Assay Treatment->Viability_Assay qPCR_Assay qRT-PCR for Gene Expression Treatment->qPCR_Assay Data_Analysis Data Analysis (IC50, Fold Change) Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis qPCR_Assay->Data_Analysis

References

Safety Operating Guide

Personal protective equipment for handling Casein Kinase inhibitor A86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Casein Kinase inhibitor A86. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Physicochemical and Storage Information

Proper storage and handling of this compound are paramount to maintain its stability and efficacy. The following table summarizes its key physicochemical properties and recommended storage conditions.

PropertyValue
Chemical Formula C₁₈H₂₅FN₆
Molecular Weight 344.43 g/mol
CAS Number 2079069-01-3
Appearance Solid
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]

PPE CategoryRecommendation
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if handling large quantities of the powder form, to avoid dust and aerosol formation.

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid inhalation of dust or aerosols.[1]

  • Use only in well-ventilated areas with an appropriate exhaust ventilation system.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Wash hands thoroughly after handling.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid measures should be taken.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Accidental Release and Disposal Plan

Accidental Release: In case of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • For powder spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

Disposal: Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not allow the product to enter drains or water courses.[1]

Experimental Protocols

This compound is a potent inhibitor of casein kinase 1α (CK1α), as well as CDK7 and CDK9, and has been shown to induce apoptosis in leukemia cells.[3][4] The following are detailed methodologies for key experiments to assess its biological effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells (e.g., MV4-11 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., concentrations ranging from 0.08 µM to 2 µM). Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 6.5 hours, as a starting point based on initial findings, or longer periods such as 24, 48, 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of Key Signaling Proteins

This protocol is for detecting changes in the expression of proteins such as p53, MYC, MDM2, and MCL1 following treatment with this compound.[4]

  • Cell Lysis: After treatment with the inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MYC, MDM2, MCL1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its analysis.

Signaling_Pathway A86 Casein Kinase inhibitor A86 CK1a CK1α A86->CK1a CDK7_9 CDK7/9 A86->CDK7_9 MDM2 MDM2 CK1a->MDM2 phosphorylates Wnt Wnt Signaling (AXIN2, CCND1) CK1a->Wnt negatively regulates MYC_MCL1 MYC, MCL1 (Pro-survival) CDK7_9->MYC_MCL1 promotes transcription p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start treat_cells Treat Leukemia Cells with This compound start->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis_assay western_blot Western Blot Analysis (p53, MYC, MDM2, MCL1) treat_cells->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for A86 analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.